molecular formula C7H6BrN3 B1279383 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 37805-78-0

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Katalognummer: B1279383
CAS-Nummer: 37805-78-0
Molekulargewicht: 212.05 g/mol
InChI-Schlüssel: AERQLDMEKUZFHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-bromo-3-methylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERQLDMEKUZFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439605
Record name 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37805-78-0
Record name 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 37805-78-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine from 2,3-diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for producing 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry, starting from 2,3-diaminopyridine. The synthesis involves a two-step process: the formation of the imidazo[4,5-b]pyridine core via cyclization, followed by regioselective N-methylation.

Executive Summary

The synthesis commences with the commercially available or preparable 2,3-diamino-5-bromopyridine. The initial step involves the cyclization of this precursor with a one-carbon electrophile, such as triethyl orthoformate or formic acid, to yield the intermediate, 6-bromo-3H-imidazo[4,5-b]pyridine. Subsequent N-methylation of this intermediate, typically employing methyl iodide in the presence of a strong base like sodium hydride, affords the final product, this compound. This guide details the experimental protocols and summarizes the quantitative data associated with these transformations.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step sequence. The first step is the construction of the fused imidazole ring, and the second is the alkylation of a nitrogen atom within this newly formed ring.

Synthesis_Pathway 2_3_diamino_5_bromopyridine 2,3-Diamino-5-bromopyridine 6_bromo_intermediate 6-Bromo-3H-imidazo[4,5-b]pyridine 2_3_diamino_5_bromopyridine->6_bromo_intermediate Step 1: Cyclization Cyclization_Reagent Triethyl Orthoformate / H+ Cyclization_Reagent->6_bromo_intermediate Final_Product This compound 6_bromo_intermediate->Final_Product Step 2: N-Methylation Methylation_Reagent CH3I, NaH Methylation_Reagent->Final_Product

Caption: Overall synthetic route from 2,3-diamino-5-bromopyridine.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary steps in the synthesis of this compound.

Table 1: Cyclization of 2,3-Diamino-5-bromopyridine

ParameterValueReference
Starting Material 2,3-Diamino-5-bromopyridineN/A
Reagent Triethyl orthoformate
Catalyst p-Toluenesulfonic acid
Solvent 1,2-Dichloroethane
Temperature Reflux
Reaction Time 16 hours
Yield Not reported for this specific substrate, but a similar reaction yielded 84.4%

Table 2: N-Methylation of 6-Bromo-3H-imidazo[4,5-b]pyridine

ParameterValueReference
Starting Material 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (analogous substrate)[1]
Reagent Methyl Iodide (CH₃I)[1]
Base 60% Sodium Hydride (NaH)[1]
Solvent Not explicitly stated, but DMF is common for similar reactions.[2][3]
Temperature Not explicitly stated, typically room temperature.[3]
Reaction Time Not explicitly stated.
Yield 16.1% (for the analogous 2-phenyl substrate)[1]

Experimental Protocols

Step 1: Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine (Cyclization)

This protocol is adapted from a similar synthesis of a substituted imidazopyridine.

Materials:

  • 2,3-Diamino-5-bromopyridine

  • Triethyl orthoformate

  • p-Toluenesulfonic acid

  • 1,2-Dichloroethane

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 2,3-diamino-5-bromopyridine (1.0 eq), triethyl orthoformate (3.0 eq), and 1,2-dichloroethane.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

  • Heat the mixture to reflux and maintain for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and stir vigorously. Separate the organic layer.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Step 2: Synthesis of this compound (N-Methylation)

This protocol is based on the methylation of a similar imidazopyridine derivative[1].

Materials:

  • 6-Bromo-3H-imidazo[4,5-b]pyridine

  • Sodium Hydride (60% dispersion in mineral oil)

  • Methyl Iodide

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 60% sodium hydride (2.2 eq) in anhydrous DMF.

  • To this suspension, add a solution of 6-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Let the reaction mixture stir at room temperature until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N-Methylation Start1 Combine 2,3-diamino-5-bromopyridine, triethyl orthoformate, and catalyst in solvent React1 Reflux for 16h Start1->React1 Workup1 Aqueous workup and extraction React1->Workup1 Purify1 Purification of 6-bromo-3H-imidazo[4,5-b]pyridine Workup1->Purify1 Start2 Deprotonation of intermediate with NaH Purify1->Start2 Proceed with purified intermediate React2 Addition of Methyl Iodide Start2->React2 Workup2 Quenching and aqueous workup React2->Workup2 Purify2 Column chromatography of final product Workup2->Purify2 Final_Characterization Final_Characterization Purify2->Final_Characterization Characterize final product (NMR, MS, etc.)

Caption: Experimental workflow for the synthesis of the target molecule.

References

characterization of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for experimental Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine did not yield specific spectral data for this exact compound in the public domain. This guide will, therefore, provide a detailed framework for the characterization of this molecule, including standardized experimental protocols and expected data based on the analysis of closely related imidazo[4,5-b]pyridine derivatives. Predicted mass spectrometry data from public databases is also included.

Introduction

This compound is a heterocyclic compound belonging to the imidazopyridine class.[1] This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its diverse biological activities and potential applications as a structural motif in functional materials. Accurate structural elucidation and purity assessment are critical for any research and development involving this compound. This guide outlines the standard analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), for the comprehensive characterization of this compound.

Predicted and Expected Spectroscopic Data

While experimental data is not available, we can predict the expected spectral characteristics based on the known structure and data from similar compounds.

Predicted Mass Spectrometry Data

The PubChem database provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be valuable for identification in high-resolution mass spectrometry.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺211.98178132.6
[M+Na]⁺233.96372148.3
[M-H]⁻209.96722137.2
[M+NH₄]⁺229.00832154.6
[M+K]⁺249.93766137.4
Data sourced from PubChem.[2]
Expected NMR Spectral Features

Based on the structure of this compound and data from related imidazopyridine derivatives, the following NMR signals can be anticipated:

¹H NMR:

  • Methyl Group (-CH₃): A singlet peak is expected, likely in the range of 3.5-4.5 ppm.

  • Aromatic Protons: The pyridine and imidazole ring protons will appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic environment and through-bond interactions.

¹³C NMR:

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 30-40 ppm.

  • Aromatic and Heterocyclic Carbons: Multiple signals in the downfield region (110-160 ppm) corresponding to the carbons of the fused ring system. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronic effects.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern for structural confirmation.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the nature of the analyte.

ESI-MS Acquisition (Positive Ion Mode):

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3-5 kV.

  • Nebulizer Gas (N₂): Set to an appropriate flow rate for stable spray.

  • Drying Gas (N₂): Set to a suitable temperature (e.g., 250-350 °C) and flow rate to desolvate the ions.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Acquisition: Acquire data in full scan mode. For fragmentation studies, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺). The isotopic pattern should be consistent with the presence of one bromine atom (characteristic ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).

  • Determine the accurate mass of the molecular ion and use it to calculate the elemental formula.

  • If MS/MS data was acquired, analyze the fragmentation pattern to further confirm the structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_synthesis Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_characterization Structural Confirmation synthesis 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Sample nmr_prep Dissolve in Deuterated Solvent synthesis->nmr_prep ms_prep Prepare Dilute Solution synthesis->ms_prep nmr_acq ¹H and ¹³C NMR Acquisition nmr_prep->nmr_acq nmr_proc Data Processing and Analysis nmr_acq->nmr_proc structure Structural Elucidation and Purity Assessment nmr_proc->structure ms_acq HRMS (ESI-TOF/Orbitrap) Acquisition ms_prep->ms_acq ms_proc Data Analysis (Molecular Formula, Fragmentation) ms_acq->ms_proc ms_proc->structure

Caption: Workflow for the Characterization of this compound.

Conclusion

References

physical and chemical properties of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound belonging to the imidazopyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. This document provides a comprehensive overview of the known physical and chemical properties of this compound, alongside generalized experimental protocols and workflows relevant to its synthesis and potential biological evaluation.

Core Compound Properties

A summary of the key physical and chemical properties for this compound (CAS Number: 37805-78-0) is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be treated as such.

PropertyValueSource
Molecular Formula C₇H₆BrN₃--INVALID-LINK--
Molecular Weight 212.05 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Melting Point Data not available
Boiling Point 311.2 ± 45.0 °C (Predicted)
Density 1.76 ± 0.1 g/cm³ (Predicted)
pKa 3.72 ± 0.30 (Predicted)
Solubility Data not available

Chemical Structure and Identification

IdentifierValue
CAS Number 37805-78-0
Canonical SMILES Cn1cnc2cc(Br)cnc12
InChI InChI=1S/C7H6BrN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3

Spectroscopic Data

Experimental Protocols

General Synthesis of Substituted Imidazo[4,5-b]pyridines

While a specific, detailed experimental protocol for the synthesis of this compound is not available, a general method for the synthesis of N-methylated imidazo[4,5-b]pyridines can be inferred from the synthesis of related compounds.[1] The following is a generalized protocol that would require optimization for the target compound.

Reaction: Alkylation of a 6-bromo-1H-imidazo[4,5-b]pyridine precursor with a methylating agent.

Materials:

  • 6-Bromo-1H-imidazo[4,5-b]pyridine (precursor)

  • Methyl iodide (or other methylating agent)

  • A suitable base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Quenching agent (e.g., water, saturated ammonium chloride solution)

  • Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (e.g., 0 °C).

  • Stir the resulting suspension for a specified time (e.g., 30 minutes) to allow for deprotonation.

  • Add the methylating agent (e.g., methyl iodide) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of a suitable quenching agent.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic layers, wash with brine, dry over a drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to isolate the desired this compound.

  • Characterize the purified product using spectroscopic methods (NMR, MS, IR) and determine the melting point.

Note: This is a generalized procedure and the specific reagents, stoichiometry, reaction times, and purification methods will need to be optimized for the synthesis of this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically reported. However, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore found in compounds with a wide range of biological activities, including but not limited to antiviral, anticancer, and kinase inhibitory effects.[1] The biological effects of such compounds are often mediated through their interaction with specific cellular signaling pathways.

Given the lack of specific data for this compound, a generalized workflow for its potential investigation as a drug candidate is presented below.

G Generalized Drug Discovery and Development Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase A Compound Synthesis (6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine) B High-Throughput Screening (HTS) A->B Screening C Hit Identification B->C Data Analysis D Lead Generation C->D Medicinal Chemistry E Lead Optimization D->E SAR Studies F In Vitro & In Vivo Studies (ADME/Tox) E->F Efficacy & Safety G Candidate Selection F->G Data Review H Phase I Trials (Safety) G->H I Phase II Trials (Efficacy) H->I J Phase III Trials (Confirmation) I->J K Regulatory Approval J->K

A generalized workflow for drug discovery and development.

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry, given the established biological importance of the imidazo[4,5-b]pyridine scaffold. This guide summarizes the currently available physical and chemical data for this compound. A significant lack of experimental data, including melting point, solubility, and comprehensive spectroscopic characterization, highlights the need for further research to fully elucidate its properties. The provided generalized synthesis and drug discovery workflows offer a framework for future studies on this and related molecules.

References

An In-depth Technical Guide on the Solubility of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on providing a robust experimental framework for determining its solubility in a range of common organic solvents. The methodologies outlined herein are based on established principles of solubility testing for drug discovery and development.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and scientists, understanding the solubility of a compound like this compound is fundamental for designing effective in-vitro assays, developing suitable formulations, and ensuring reliable in-vivo studies. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.

This guide presents standardized experimental protocols that can be implemented in a laboratory setting to generate precise and reproducible solubility data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents is not extensively published. Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined values. This structured format allows for easy comparison of solubility across different solvent systems.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method UsedNotes
Dimethyl Sulfoxide (DMSO)Shake-Flask
EthanolShake-Flask
MethanolShake-Flask
AcetoneShake-Flask
AcetonitrileShake-Flask
Dichloromethane (DCM)Shake-Flask
ChloroformShake-Flask
N,N-Dimethylformamide (DMF)Shake-Flask

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1] It measures the equilibrium concentration of a solute in a solvent at a specific temperature.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis A Weigh excess amount of This compound C Add the solid compound to the solvent A->C B Add a known volume of the selected organic solvent to a vial B->C D Seal the vial and place it in a temperature-controlled shaker C->D E Agitate the mixture for a defined period (e.g., 24-48 hours) to reach equilibrium D->E F Allow the suspension to settle E->F G Centrifuge the sample to pellet the undissolved solid F->G H Carefully collect the supernatant G->H I Filter the supernatant using a syringe filter to remove any remaining solid particles H->I K Dilute the filtered saturated solution with a suitable solvent I->K J Prepare a calibration curve using standard solutions of the compound M Determine the concentration of the compound in the saturated solution J->M L Analyze the diluted sample using HPLC K->L L->M

Caption: Experimental workflow for determining solubility using the shake-flask method.

3.3. Detailed Procedure

  • Preparation of the Sample: Accurately weigh an excess amount of this compound and add it to a glass vial. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

  • Addition of Solvent: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration, typically 24 to 48 hours, to ensure that equilibrium is achieved between the dissolved and undissolved compound.

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial.[2]

  • Sample Collection and Filtration: Carefully withdraw the supernatant using a pipette. For further clarification and to remove any fine particles, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE). This step is crucial to avoid overestimation of solubility.[2]

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a validated HPLC method.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC method.

  • Calculation: Determine the concentration of the compound in the saturated solution by using the calibration curve and accounting for the dilution factor. Express the solubility in mg/mL and/or mol/L.

Considerations for Accurate Solubility Measurement

  • Compound Purity: The purity of this compound should be high to avoid erroneous results.

  • Solid State Form: The crystalline form (polymorph) of the compound can significantly impact its solubility. It is important to characterize the solid form before and after the experiment.[3]

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature throughout the experiment is critical.

  • Equilibration Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to perform preliminary experiments to determine the optimal equilibration time.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility is to be determined, the pH of the solution is a critical parameter to control and report.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides a detailed and robust experimental framework for its determination in common organic solvents. By following the outlined shake-flask protocol and considering the key experimental variables, researchers can generate reliable and reproducible solubility data. This information is invaluable for the progression of drug discovery and development projects involving this and similar heterocyclic compounds.

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step pathway commencing from readily available 2-aminopyridine. This document outlines detailed experimental protocols for each synthetic transformation, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic pathway to facilitate understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a well-established four-step sequence. The overall strategy involves the initial construction of the key intermediate, 5-bromo-2,3-diaminopyridine, followed by the formation of the fused imidazole ring, and concluding with a regioselective N-methylation.

The logical workflow for this synthesis is depicted below:

G cluster_0 Preparation of Key Intermediate cluster_1 Imidazo[4,5-b]pyridine Ring Formation cluster_2 Final Product Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C 2-Amino-5-bromo-3-nitropyridine B->C Nitration D 5-Bromo-2,3-diaminopyridine C->D Reduction E 6-Bromo-3H-imidazo[4,5-b]pyridine D->E Cyclization F This compound E->F N-Methylation Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Cyclization cluster_step5 Step 5: N-Methylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, Acetone C 2-Amino-5-bromopyridine D 2-Amino-5-bromo-3-nitropyridine C->D HNO3, H2SO4 E 2-Amino-5-bromo-3-nitropyridine F 5-Bromo-2,3-diaminopyridine E->F Fe, HCl G 5-Bromo-2,3-diaminopyridine H 6-Bromo-3H-imidazo[4,5-b]pyridine G->H HCOOH I 6-Bromo-3H-imidazo[4,5-b]pyridine J This compound I->J CH3I, NaH, DMF

A Comprehensive Technical Guide to 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide consolidates key data, experimental procedures, and structural information to facilitate further research and development.

Chemical Identity and Properties

This compound is a substituted imidazopyridine. The core structure, imidazo[4,5-b]pyridine, is a key pharmacophore found in numerous compounds with diverse biological activities. The introduction of a bromine atom and a methyl group at specific positions modifies its physicochemical properties and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 37805-78-0
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Appearance Solid
SMILES Cn1cnc2cc(Br)cnc12
InChI Key AERQLDMEKUZFHF-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of N-methylated imidazo[4,5-b]pyridines, such as this compound, typically involves the alkylation of the corresponding imidazo[4,5-b]pyridine precursor. The methylation is not always selective and can result in a mixture of monoalkylated and polyalkylated products[1].

General Experimental Protocol for N-methylation:

A common method for the synthesis of N-methyl-substituted imidazo[4,5-b]pyridines involves the reaction of the parent compound with methyl iodide in the presence of a base.

  • Materials:

    • 6-Bromo-1H-imidazo[4,5-b]pyridine (starting material)

    • Methyl iodide (CH₃I)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Tetra-n-butylammonium bromide (TBAB, as a phase-transfer catalyst, optional)

    • Ethyl acetate

    • Hexane

  • Procedure:

    • To a solution of the starting material (e.g., 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, 1 mmol) in DMF (15 ml), add the base (e.g., potassium carbonate, 4 mmol) and a catalytic amount of TBAB (0.1 mmol)[2].

    • Add methyl iodide (2.5 mmol) to the mixture[2].

    • Stir the reaction mixture at room temperature for a specified period (e.g., 12-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC)[2][3].

    • Upon completion, filter the reaction mixture to remove any inorganic salts[2].

    • Remove the solvent (DMF) from the filtrate under reduced pressure[2].

    • Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system such as ethyl acetate/hexane to isolate the desired N-methylated product[2][3].

Diagram 1: General Synthesis Workflow for N-methylation

cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 6-Bromo-1H-imidazo[4,5-b]pyridine mix Mix & Stir (Room Temperature, 12-48h) start->mix reagents Methyl Iodide (CH3I) Base (e.g., K2CO3, NaH) Solvent (DMF) reagents->mix filter Filter mix->filter evap Solvent Evaporation filter->evap purify Column Chromatography evap->purify end This compound purify->end

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

Imidazo[4,5-b]pyridine derivatives are a significant class of compounds in drug discovery due to their wide range of biological activities. While specific data for this compound is limited in the public domain, related structures have shown notable effects.

A study on a series of cyano- and amidino-substituted imidazo[4,5-b]pyridines revealed antiproliferative activity against various human cancer cell lines, as well as some antibacterial and antiviral effects[1][4]. For instance, certain bromo-substituted derivatives showed moderate activity against the respiratory syncytial virus (RSV)[1][4]. The imidazo[4,5-b]pyridine core is a versatile scaffold for developing therapeutic agents.

Table 2: Biological Activities of Related Imidazo[4,5-b]pyridine Derivatives

Compound ClassBiological ActivityTarget/ModelReference
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativeHuman colon carcinoma cell lines[1][4]
Bromo-substituted imidazo[4,5-b]pyridinesAntiviralRespiratory Syncytial Virus (RSV)[1][4]
6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridineAntibacterial, Antifungal, AntioxidantVarious microbial strains and chemical assays[5]

Diagram 2: Potential Research Applications

cluster_research Potential Areas of Investigation A 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine B Anticancer Drug Development A->B Structure-Activity Relationship Studies C Antiviral Agent Screening A->C Broad-Spectrum Antiviral Assays D Antibacterial Research A->D Screening against Resistant Strains E Material Science (e.g., OLEDs) A->E Synthesis of Functional Materials

Caption: Potential research avenues for this compound.

Safety Information

Based on available data for this compound, the following hazard classifications have been noted:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be strictly followed when handling this compound.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding of its properties, synthesis, and potential applications. Further research into its biological activity and structure-activity relationships is warranted to fully explore its potential.

References

molecular structure and IUPAC name of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for an audience with a technical background in organic chemistry and pharmaceutical sciences.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a pyridine ring fused to an imidazole ring, with a bromine atom substituted at the 6-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine core.

The chemical structure is represented by the following SMILES string: Cn1cnc2cc(Br)cnc12[1].

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some experimental data for related compounds is available, specific experimental values for this particular isomer are limited. Therefore, some of the presented data are predicted values.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChem[2]
Molecular Weight 212.05 g/mol Sigma-Aldrich[1]
Monoisotopic Mass 210.9745 DaPubChem[2]
Physical Form SolidSigma-Aldrich[1]
Melting Point 206-208 °C (for the related isomer 6-bromo-5-methyl-3H-imidazo[4,5-b]pyridine)ChemicalBook[3]
Predicted XlogP 1.4PubChem[2]
Predicted Collision Cross Section ([M+H]⁺) 132.6 ŲPubChem[2]

Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of the corresponding 6-bromo-1H-imidazo[4,5-b]pyridine precursor. The alkylation of the imidazo[4,5-b]pyridine core can be challenging and may result in a mixture of N-alkylated isomers[4]. The following protocol is a generalized procedure based on methodologies reported for similar compounds.

General Procedure for the N-methylation of 6-bromo-1H-imidazo[4,5-b]pyridine:

Materials:

  • 6-bromo-1H-imidazo[4,5-b]pyridine

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Methyl iodide (1.2 eq) is then added dropwise to the suspension at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound.

Note on Regioisomer Separation: The methylation of the imidazo[4,5-b]pyridine ring can potentially yield a mixture of the N1 and N3 isomers. Separation of these regioisomers may require careful column chromatography or other techniques like preparative High-Performance Liquid Chromatography (HPLC)[5].

Visualization of Synthetic Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Synthesis_Workflow Start 6-bromo-1H-imidazo[4,5-b]pyridine Reaction N-methylation (NaH, CH3I, DMF) Start->Reaction Quench Reaction Quenching (Water) Reaction->Quench Extraction Liquid-Liquid Extraction (Ethyl Acetate) Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Purification->Product

Caption: Synthetic workflow for this compound.

References

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows derivatives of this scaffold to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of the imidazo[4,5-b]pyridine core, with a focus on its anticancer, antimicrobial, anti-inflammatory, and neurological applications, as well as its prominent role as a potent class of kinase inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals by summarizing quantitative data, providing detailed experimental methodologies, and visualizing key signaling pathways.

Anticancer Activity

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cell cycle regulation and signal transduction, as well as the induction of apoptosis.

Kinase Inhibition

A primary mechanism through which imidazo[4,5-b]pyridine derivatives exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death in cancer cells.

CDK9_Inhibition_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9/Cyclin T1 CDK9/Cyclin T1 Imidazo[4,5-b]pyridine->CDK9/Cyclin T1 Inhibits RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylates Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Phosphorylation Phosphorylation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis Inhibits Transcription Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Leads to synthesis of

Imidazo[4,5-b]pyridine derivatives have also been developed as potent inhibitors of Aurora kinases (A, B, and C), which are key regulators of mitosis.[3] Inhibition of these kinases disrupts cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Inhibition_Workflow cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Hit Identification Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Selectivity Profiling Selectivity Profiling Lead Optimization->Selectivity Profiling Proliferation Assays Proliferation Assays Selectivity Profiling->Proliferation Assays Target Engagement Target Engagement Proliferation Assays->Target Engagement Phenotypic Analysis Phenotypic Analysis Target Engagement->Phenotypic Analysis Xenograft Models Xenograft Models Phenotypic Analysis->Xenograft Models Pharmacokinetics Pharmacokinetics Xenograft Models->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies

The imidazo[4,5-b]pyridine scaffold has also been utilized to develop inhibitors of other kinases implicated in cancer, such as Tropomyosin receptor kinase A (TrkA) and B-Raf.[4][5]

Quantitative Data: Anticancer Activity
Compound ClassTargetCell LineActivity (IC50/EC50)Reference
Amidino-substitutedUnknownColon Carcinoma (SW620)IC50: 0.4 µM[6]
Amidino-substitutedUnknownColon Carcinoma (SW620)IC50: 0.7 µM[6]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-2K562Moderate[7]
Imidazo[4,5-b]pyridine DerivativesCDK9MCF-7IC50: 0.63-1.32 µM[1][2]
Imidazo[4,5-b]pyridine DerivativesCDK9HCT116IC50: 0.63-1.32 µM[1][2]
Imidazo[4,5-b]pyridine DerivativeAurora A/B/C-IC50: 0.042/0.198/0.227 µM[3]
Disubstituted Imidazo[4,5-b]pyridinesTrkACellular AssaySubnanomolar[4]
Imidazo[4,5-b]pyridine DerivativeB-Raf-Potent enzyme/cell activity[5]
Experimental Protocols: Anticancer Evaluation

A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (20 mL) is stirred at room temperature. A catalytic amount of a suitable catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine. The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted to various concentrations with cell culture medium. The cells are then treated with the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The structural resemblance of the imidazo[4,5-b]pyridine core to purines also makes it a promising scaffold for the development of novel antimicrobial agents.[8][9] Derivatives have shown activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismActivity (MIC)Reference
Amidino-substitutedE. coli32 µM[6]
3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhiEffective[8]
6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridinesVarious bacteria and fungiProminent activity for some derivatives[10][11]
Experimental Protocols: Antimicrobial Evaluation

A mixture of 3-(1H-imidazo[4,5-b]pyridin-2-ylamino)propanehydrazide (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 8-10 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the resulting solid is washed with water, dried, and recrystallized from ethanol to yield the corresponding hydrazone. The hydrazone (0.005 mol) is then dissolved in a mixture of dioxane (20 mL) and water (5 mL), and N-bromosuccinimide (0.005 mol) is added portion-wise with stirring. The reaction mixture is stirred for an additional 2-3 hours at room temperature. The separated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the final product.

  • Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the culture is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Certain imidazo[4,5-b]pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]

Quantitative Data: Anti-inflammatory Activity
Compound ClassTargetActivity (IC50)Reference
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-121.8 µmol/L[7]
2,3-diaryl-3H-imidazo[4,5-b]pyridineCOX-29.2 µmol/L[7]
Experimental Protocol: COX Inhibition Assay

The ability of the compounds to inhibit COX-1 and COX-2 can be determined using commercially available colorimetric COX inhibitor screening assays. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values are determined by measuring the enzyme activity at a range of inhibitor concentrations.

Neurological and Other Activities

The versatility of the imidazo[4,5-b]pyridine scaffold extends to potential applications in neurological disorders. Some derivatives have been explored as mitochondrial uncouplers, which could have therapeutic implications in metabolic diseases.[12]

Mitochondrial Uncoupling

Mitochondrial_Uncoupling_Workflow Synthesis of Derivatives Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening Oxygen Consumption Rate (OCR) Assay Oxygen Consumption Rate (OCR) Assay In Vitro Screening->Oxygen Consumption Rate (OCR) Assay Lead Optimization Lead Optimization Oxygen Consumption Rate (OCR) Assay->Lead Optimization In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Optimization->In Vivo Efficacy Studies

Experimental Protocol: Mitochondrial Uncoupling Assay

Mitochondrial uncoupling activity can be assessed by measuring the oxygen consumption rate (OCR) in intact cells using a Seahorse XF Analyzer. Cells are treated with the test compounds, and the OCR is monitored in real-time. An increase in the basal OCR that is not coupled to ATP production is indicative of mitochondrial uncoupling.

Signaling Pathways

The diverse biological activities of imidazo[4,5-b]pyridine derivatives are a consequence of their ability to modulate key cellular signaling pathways. As potent kinase inhibitors, they frequently target the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->Akt Inhibits

MAPK/ERK Pathway

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor->Raf Inhibits

Conclusion

The imidazo[4,5-b]pyridine core represents a versatile and privileged scaffold in medicinal chemistry, giving rise to compounds with a wide range of biological activities. Its potential as a source of novel anticancer, antimicrobial, and anti-inflammatory agents is well-documented. The ability of these derivatives to potently and selectively inhibit various protein kinases underscores their importance in the development of targeted therapies. Further exploration of this chemical space, guided by the methodologies and understanding of the signaling pathways outlined in this guide, holds significant promise for the discovery of new and effective therapeutic agents.

References

The Medicinal Chemistry of Novel Imidazo[4,5-b]pyridine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine core, a structural isostere of purine, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure has been extensively explored, leading to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the medicinal chemistry of novel imidazo[4,5-b]pyridine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential across different disease areas, including oncology, virology, and inflammatory conditions.

Therapeutic Potential of the Imidazo[4,5-b]pyridine Scaffold

The structural similarity of the imidazo[4,5-b]pyridine scaffold to endogenous purines allows these compounds to interact with a wide range of biological targets, making them attractive candidates for drug discovery.[1][2] This has led to the identification of derivatives with diverse pharmacological activities.

Anticancer Activity

A significant area of investigation for imidazo[4,5-b]pyridine derivatives is in oncology. These compounds have shown potent activity against various cancer cell lines, often through the inhibition of key enzymes involved in cell cycle regulation and signaling pathways.

  • Kinase Inhibition: Many imidazo[4,5-b]pyridine derivatives function as kinase inhibitors.[1][3] Key targets include Cyclin-Dependent Kinase 9 (CDK9), Aurora kinases, and TrkA.[4][5][6] Inhibition of these kinases can disrupt cell cycle progression and induce apoptosis in cancer cells.

  • Cytotoxicity: Novel regio-isomeric imidazo[4,5-b]pyridine analogues have demonstrated significant cytotoxic activity against a range of cancer cell lines.[7] For instance, 2,6-diphenyl substituted imidazo[4,5-b]pyridines have shown pronounced antiproliferative activity, with some derivatives exhibiting IC50 values in the low micromolar range against cell lines like Capan-1, HL-60, and Z-132.[8]

Antiviral Activity

The imidazo[4,5-b]pyridine scaffold has also yielded compounds with promising antiviral properties. Bromo-substituted derivatives have shown selective activity against Respiratory Syncytial Virus (RSV), while other derivatives have demonstrated broad-spectrum anti-influenza virus activity.[9]

Anti-inflammatory Activity

Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes.[10] Some compounds have shown selectivity for COX-2, suggesting a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.

Synthesis of Imidazo[4,5-b]pyridine Scaffolds

Several synthetic strategies have been developed to construct the imidazo[4,5-b]pyridine core and its derivatives. The choice of method often depends on the desired substitution pattern.

Condensation of Diaminopyridines

A common and versatile method involves the condensation of 2,3-diaminopyridine with various reagents.

  • With Carboxylic Acids or their Equivalents: This is a classical approach to form the imidazole ring. The reaction typically proceeds with heating and can be facilitated by dehydrating agents.[11]

  • With Aldehydes: Oxidative cyclization of 2,3-diaminopyridine with aldehydes provides a direct route to 2-substituted imidazo[4,5-b]pyridines.[11]

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods, such as the Suzuki cross-coupling reaction, have been instrumental in creating diverse libraries of imidazo[4,5-b]pyridine derivatives. This method is particularly useful for introducing aryl or heteroaryl substituents at specific positions on the scaffold, allowing for extensive SAR studies.[5][7]

Multi-step Synthetic Routes

Complex derivatives often require multi-step synthetic sequences. For example, the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines can be achieved through a sequence involving amination of a chloropyridine, reduction of a nitro group, cyclization to form the imidazole ring, and subsequent Suzuki coupling to introduce the final substituent.[8]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected imidazo[4,5-b]pyridine derivatives from the literature.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTarget/Cell LineActivity (IC50/EC50)Reference
Series 1 (CDK9 Inhibitors)
Compound ICDK90.63 µM[4]
Compound IICDK90.88 µM[4]
Compound IIIaCDK91.32 µM[4]
Series 2 (Aurora Kinase Inhibitors)
Compound 7Aurora-APotent Inhibition (Specific value not provided)[6]
Compound 51 (CCT137690)Aurora-A0.015 µM[6]
Compound 51 (CCT137690)Aurora-B0.025 µM[6]
Compound 51 (CCT137690)Aurora-C0.019 µM[6]
Series 3 (Cytotoxic Agents)
Compound 10SW620 (Colon Carcinoma)0.4 µM[9]
Compound 14SW620 (Colon Carcinoma)0.7 µM[9]
Compound 13Capan-1 (Pancreatic Adenocarcinoma)1.50 µM[8]
Compound 19Capan-1 (Pancreatic Adenocarcinoma)1.45 µM[8]
Compound 13HL-60 (Promyelocytic Leukemia)1.87 µM[8]
Compound 19HL-60 (Promyelocytic Leukemia)2.15 µM[8]
Compound 13Z-132 (Mantle Cell Lymphoma)1.75 µM[8]
Compound 19Z-132 (Mantle Cell Lymphoma)4.25 µM[8]

Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDVirusActivity (EC50)Reference
Compound 7Respiratory Syncytial Virus (RSV)21.0 µM[9]
Compound 17Respiratory Syncytial Virus (RSV)79.0 µM[9]

Table 3: Anti-inflammatory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound IDTargetActivity (IC50)Reference
Compound 3fCOX-121.8 µmol/L[10][12]
Compound 3fCOX-29.2 µmol/L[10][12]
Compound 23iNOSpIC50 = 7.09[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline key experimental protocols for the synthesis and biological evaluation of imidazo[4,5-b]pyridine derivatives.

General Synthetic Procedure for 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Coupling

This protocol is adapted from the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines.[5]

Materials:

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (or related bromo-intermediate)

  • Appropriate boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent system (e.g., Toluene:Ethanol 2:1)

Procedure:

  • To a reaction vessel, add the 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, boronic acid (1.5 equivalents), palladium catalyst (0.08 equivalents), and base (2.5 equivalents).

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the required time (monitored by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-disubstituted imidazo[4,5-b]pyridine.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against kinases like CDK9 and Aurora kinases, often utilizing luminescence-based ADP detection.[4][9]

Materials:

  • Recombinant kinase (e.g., CDK9/Cyclin T1, Aurora A)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (solubilized in DMSO)

  • ADP detection reagent (e.g., ADP-Glo™)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant kinase to the wells and incubate briefly.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antiviral Assay (RSV Plaque Reduction Assay)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[11]

Materials:

  • Host cells (e.g., HEp-2)

  • Respiratory Syncytial Virus (RSV)

  • Cell culture medium

  • Test compounds

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Infect the cell monolayers with RSV at a specific multiplicity of infection (MOI).

  • After a 1-2 hour adsorption period, remove the viral inoculum.

  • Overlay the cells with methylcellulose medium containing the corresponding concentrations of the test compounds.

  • Incubate the plates for 4-5 days at 37°C until plaques are visible.

  • Fix the cells with a fixative (e.g., 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value using regression analysis.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the mechanism of action of imidazo[4,5-b]pyridine-based kinase inhibitors in relevant signaling pathways.

CDK9_Inhibition PTEFb P-TEFb Complex (CDK9/Cyclin T) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->PTEFb Inhibition

CDK9 Inhibition by Imidazo[4,5-b]pyridines

Aurora_Kinase_Inhibition cluster_mitosis Mitosis AuroraA Aurora A Kinase Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Apoptosis Apoptosis Mitosis->Apoptosis Disruption leads to Spindle->Mitosis Cytokinesis->Mitosis Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->AuroraA Inhibition Imidazopyridine->AuroraB Inhibition

Aurora Kinase Inhibition by Imidazo[4,5-b]pyridines
Experimental and Drug Discovery Workflows

The following diagrams outline a general workflow for the synthesis and evaluation of novel imidazo[4,5-b]pyridine derivatives and the broader drug discovery process.

Experimental_Workflow cluster_invitro In Vitro Assays Synthesis Synthesis of Imidazo[4,5-b]pyridine Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Biological Evaluation Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design Anticancer Anticancer Assays (e.g., MTT, Kinase Inhibition) Antiviral Antiviral Assays (e.g., Plaque Reduction) AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition)

General Experimental Workflow

Drug_Discovery_Process Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR, ADME) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Clinical->Approval

Drug Discovery and Development Process

References

Unlocking the Therapeutic Potential: A Deep Dive into the Preliminary Biological Screening of Novel 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary biological screening of novel 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine derivatives, a class of heterocyclic compounds showing significant promise in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines has made it a focal point for the development of new therapeutic agents.[1] The introduction of a bromine atom at the 6-position and a methyl group at the 3-position of the imidazo[4,5-b]pyridine scaffold has given rise to a new generation of derivatives with potent biological activities. This guide summarizes the key findings from preliminary screenings of these compounds, focusing on their anticancer and antimicrobial properties.

Quantitative Biological Activity Data

The following tables present a summary of the reported in vitro biological activities of various this compound derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound VIIIMCF-7 (Breast)0.92[2]
Compound IXMCF-7 (Breast)0.85[2]
Compound VIIIHCT116 (Colon)1.12[2]
Compound IXHCT116 (Colon)1.05[2]
Compound 3hMCF-7 (Breast)Prominent Activity[3]
Compound 3jMCF-7 (Breast)Prominent Activity[3]
Compound 3hBT-474 (Breast)Prominent Activity[3]
Compound 3jBT-474 (Breast)Prominent Activity[3]

Note: "Prominent Activity" indicates that the source reported significant anticancer effects without specifying the exact IC50 value.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainActivityReference
Compound 3bAntibacterialProminent Activity[3]
Compound 3kAntibacterialProminent Activity[3]
Compound 3fAntibacterial & AntifungalProminent Activity[3]
Compound 4Bacillus cereus (Gram-positive)More Sensitive[4]
Compound 2Bacillus cereus (Gram-positive)More Sensitive[4]
Compound 4Escherichia coli (Gram-negative)More Resistant[4]
Compound 2Escherichia coli (Gram-negative)More Resistant[4]

Note: "Prominent Activity" indicates that the source reported significant antimicrobial effects without specifying the exact zone of inhibition or MIC values. The terms "More Sensitive" and "More Resistant" are used as described in the referenced study.

Key Biological Target: Cyclin-Dependent Kinase 9 (CDK9)

Several derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][5] CDK9 is a crucial transcriptional regulator that, in complex with Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including those encoding anti-apoptotic proteins like Mcl-1.[2] By inhibiting CDK9, these compounds can downregulate the expression of these survival proteins, leading to the induction of apoptosis in cancer cells.

CDK9_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_pathway Cellular Pathway 6_Bromo_Derivative 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Derivative CDK9 CDK9/Cyclin T1 (P-TEFb) 6_Bromo_Derivative->CDK9 Inhibition RNAPII RNA Polymerase II Phosphorylation CDK9->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription Enables Mcl1 Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Mcl1 Produces Apoptosis Apoptosis Mcl1->Apoptosis Inhibits

Inhibition of the CDK9 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the preliminary biological screening of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives typically involves a multi-step process. A general representation of the synthesis workflow is provided below. For specific reaction conditions, including solvents, temperatures, and catalysts, it is essential to consult the primary research articles.[6]

Synthesis_Workflow Start Starting Materials (e.g., 5-Bromo-2,3-diaminopyridine) Step1 Condensation with Aldehyde/Carboxylic Acid Start->Step1 Intermediate1 Formation of 6-Bromo-3H-imidazo[4,5-b]pyridine Core Step1->Intermediate1 Step2 N-Alkylation (e.g., with Methyl Iodide) Intermediate1->Step2 Intermediate2 Formation of This compound Step2->Intermediate2 Step3 Further Derivatization (e.g., Suzuki or Buchwald-Hartwig Coupling) Intermediate2->Step3 FinalProduct Final 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Derivatives Step3->FinalProduct

General synthetic workflow for derivatives.
In Vitro Anticancer Activity Screening

The workflow for evaluating the anticancer properties of the synthesized compounds typically involves a series of standardized assays.

Anticancer_Screening_Workflow Start Synthesized Derivatives MTT Cytotoxicity Screening (MTT Assay) Start->MTT CellCulture Cancer Cell Line Culture (e.g., MCF-7, HCT116) CellCulture->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Mechanism of Action Studies (e.g., Annexin V/PI Staining) IC50->Apoptosis WesternBlot Target Validation (e.g., Western Blot for CDK9 pathway proteins) Apoptosis->WesternBlot Lead Lead Compound Identification WesternBlot->Lead

Workflow for in vitro anticancer screening.

1. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the this compound derivatives for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to determine if the compounds induce programmed cell death (apoptosis).

  • Cell Treatment: Cells are treated with the test compounds at their predetermined IC50 concentrations for 24-48 hours.

  • Staining: Harvested cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Antimicrobial Susceptibility Testing

Standard methods are employed to evaluate the antimicrobial efficacy of the synthesized compounds.

1. Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation and Compound Addition: Wells are created in the agar, and a specific concentration of the test compound is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Measurement: The diameter of the zone of inhibition (the area around the well where microbial growth is prevented) is measured. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with a standardized concentration of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible microbial growth is observed.

Conclusion

The preliminary biological screening of new this compound derivatives has revealed a promising class of compounds with potent anticancer and antimicrobial activities. Their ability to target key cellular pathways, such as the CDK9 signaling cascade, makes them attractive candidates for further preclinical and clinical development. The standardized protocols and consolidated data presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds into novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryl and hetero-biaryl structures prevalent in medicinally important molecules.[1][3] The imidazo[4,5-b]pyridine core is a significant pharmacophore due to its structural similarity to purines, making it a valuable scaffold in the design of kinase inhibitors and other biologically active compounds.[4][5]

This document provides a detailed protocol for the Suzuki coupling of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine with various arylboronic acids. The successful functionalization of this scaffold is crucial for developing novel therapeutic agents.[4] The choice of catalyst, base, solvent, and reaction temperature is critical for achieving high yields and purity.[4]

General Reaction Scheme

The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:

Scheme 1: Suzuki-Miyaura cross-coupling of this compound.

Comparative Reaction Conditions

The success of the Suzuki coupling is highly dependent on the reaction conditions. The following table summarizes various conditions reported for the Suzuki coupling of structurally similar bromo-aza-heterocycles, providing a comparative overview to guide the selection of optimal conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/Ethanol (4:1)Reflux12Moderate[4]
2Pd(OAc)₂ (5)Xantphos (10)Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1008Good[4]
3Pd₂(dba)₃ (2.5)P(tBu)₃ (5)K₃PO₄ (3)DMF/H₂O (5:1)1204High[3]
4Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)8018-22Good[6][7]
5CataCXium A palladacycle (2)-Cs₂CO₃ (2)2-MeTHF/H₂O (10:1)801295[8]

Experimental Protocols

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol is a standard method utilizing a common palladium catalyst and base.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)[3][4]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[3]

  • Potassium Carbonate (K₂CO₃) (2 equivalents)[4]

  • Toluene/Ethanol (4:1 mixture) or 1,4-Dioxane/Water (4:1 mixture)[3][4]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).[4]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to establish an inert atmosphere.[3][9]

  • Add the degassed solvent mixture (Toluene/Ethanol or 1,4-Dioxane/Water) via syringe.[3]

  • Heat the reaction mixture to reflux (typically 80-120 °C) with vigorous stirring.[4][9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).[4]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[4]

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-3-methyl-3H-imidazo[4,5-b]pyridine.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[3]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)[3]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equivalents)[3]

  • Solvent such as 1,4-dioxane/water (4:1) or DMF[3]

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.5 equivalents), the base (2.0 equivalents), and the palladium catalyst (5 mol%).[3]

  • Add the chosen degassed solvent system to the vial.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[3]

  • After cooling, work up and purify the product as described in the conventional heating protocol.[3]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic Acid - Base - Palladium Catalyst Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reactants->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heating (Conventional or Microwave) Add_Solvent->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Solvent_Removal Solvent Removal (Reduced Pressure) Cooling->Solvent_Removal Extraction Aqueous Work-up (Extraction with Organic Solvent) Solvent_Removal->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Product: 6-Aryl-3-methyl-3H- imidazo[4,5-b]pyridine Purification->Product

Caption: A typical experimental workflow for Suzuki coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Reactant_Halide R¹-X (Aryl Halide) Reactant_Halide->OxAdd Reactant_Boronic R²-B(OR)₂ (Boronic Acid/Ester) Reactant_Boronic->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-3-methyl-3H-imidazo[4,5-b]pyridines. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in these application notes provide a solid foundation for the development of novel imidazo[4,5-b]pyridine-based compounds for a wide range of applications in drug discovery and materials science.

References

Application Notes and Protocols: 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines allows it to serve as a privileged scaffold for the development of potent and selective inhibitors of various protein kinases. The bromine atom at the 6-position provides a convenient handle for a variety of cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This document provides an overview of its applications, detailed experimental protocols for the synthesis of key derivatives, and a summary of their biological activities, with a focus on its use in the development of kinase inhibitors targeting critical signaling pathways in oncology and other diseases.

Synthetic Applications

The this compound core is amenable to functionalization through common and robust synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 6-position, which is crucial for modulating the potency and selectivity of the resulting kinase inhibitors.

General Experimental Workflows

The following diagrams illustrate the general workflows for the key synthetic transformations used to elaborate the this compound scaffold.

G cluster_0 Suzuki-Miyaura Coupling Workflow start_suzuki Start reagents_suzuki Combine 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine, Boronic Acid/Ester, Base start_suzuki->reagents_suzuki inert_suzuki Establish Inert Atmosphere (N2/Ar) reagents_suzuki->inert_suzuki catalyst_suzuki Add Pd Catalyst and Ligand inert_suzuki->catalyst_suzuki reaction_suzuki Heat Reaction Mixture catalyst_suzuki->reaction_suzuki workup_suzuki Aqueous Workup and Extraction reaction_suzuki->workup_suzuki purification_suzuki Purification (e.g., Column Chromatography) workup_suzuki->purification_suzuki product_suzuki 6-Aryl/Heteroaryl Derivative purification_suzuki->product_suzuki

Suzuki-Miyaura Coupling Workflow

G cluster_1 Buchwald-Hartwig Amination Workflow start_buchwald Start reagents_buchwald Combine 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine, Amine, Base start_buchwald->reagents_buchwald inert_buchwald Establish Inert Atmosphere (N2/Ar) reagents_buchwald->inert_buchwald catalyst_buchwald Add Pd Catalyst and Ligand inert_buchwald->catalyst_buchwald reaction_buchwald Heat Reaction Mixture catalyst_buchwald->reaction_buchwald workup_buchwald Aqueous Workup and Extraction reaction_buchwald->workup_buchwald purification_buchwald Purification (e.g., Column Chromatography) workup_buchwald->purification_buchwald product_buchwald 6-Amino Derivative purification_buchwald->product_buchwald

Buchwald-Hartwig Amination Workflow

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equivalents)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-substituted-3-methyl-3H-imidazo[4,5-b]pyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.05 equivalents)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 - 0.10 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5 - 2.5 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, cesium carbonate or sodium tert-butoxide, and the phosphine ligand.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene or 1,4-dioxane, followed by the amine.

  • Add Pd₂(dba)₃ to the reaction mixture.

  • Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-amino-3-methyl-3H-imidazo[4,5-b]pyridine derivative.

Applications in Kinase Inhibitor Drug Discovery

The imidazo[4,5-b]pyridine scaffold is a key component of numerous kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine core of ATP. Modifications at the 6-position, facilitated by the bromo-substituent of the starting material, allow for the exploration of the solvent-exposed region of the kinase, leading to improved potency and selectivity.

Targeting the CSF1R Signaling Pathway

Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[1][2] Dysregulation of CSF1R signaling is implicated in various inflammatory diseases and cancers.[1][2]

G cluster_0 CSF1R Signaling Pathway CSF1 CSF-1 / IL-34 CSF1R CSF1R CSF1->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->CSF1R

CSF1R Signaling Pathway Inhibition

Table 1: Biological Activity of Imidazo[4,5-b]pyridine-based CSF1R Inhibitors

Compound IDModification at 6-positionCSF1R IC₅₀ (nM)Reference
Pexidartinib 5-(5-((5-(trifluoromethyl)pyridin-2-yl)methyl)pyridin-2-yl)13[3]
Analogue 1 2-amino-4-fluorophenyl4.5[4]
Analogue 2 4-fluoro-2-hydroxyphenyl2.3[4]
Analogue 3 2-amino-4-chlorophenyl3.1[4]
Targeting Aurora Kinase Signaling Pathways

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.[5]

G cluster_0 Aurora Kinase Signaling in Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Alignment & Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase Signaling Inhibition

Table 2: Biological Activity of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors

Compound IDModification at 6-positionAurora A Kd (nM)Aurora B Kd (nM)Reference
Compound 27e 7-(4-(4-chlorobenzyl)piperazin-1-yl)7.548[6]
Compound 28c 7-((3R)-3-(dimethylamino)pyrrolidin-1-yl)1.8130[7]
Compound 40f 7-((R)-3-aminopyrrolidin-1-yl)2.5150[7]
Targeting PAK4 Signaling Pathway

P21-activated kinase 4 (PAK4) is a serine/threonine kinase that plays a role in various cellular processes, including cytoskeletal dynamics, cell motility, and survival.[8] Overexpression of PAK4 has been linked to the progression of several cancers.

G cluster_0 PAK4 Signaling Pathway Upstream Upstream Signals (e.g., Cdc42) PAK4 PAK4 Upstream->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Bad Bad PAK4->Bad Cofilin Cofilin LIMK1->Cofilin Cytoskeleton Cytoskeletal Reorganization & Cell Motility Cofilin->Cytoskeleton Apoptosis Inhibition of Apoptosis Bad->Apoptosis Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->PAK4

PAK4 Signaling Pathway Inhibition

Table 3: Biological Activity of an Imidazo[4,5-b]pyridine-based PAK4 Inhibitor

Compound IDModification at 2- and 6-positionsPAK4 IC₅₀ (µM)Reference
KY-04045 2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-6-bromo1.2[8]

Conclusion

This compound is a valuable and highly versatile building block for the synthesis of novel kinase inhibitors. The straightforward functionalization of the 6-position using robust palladium-catalyzed cross-coupling reactions allows for the generation of extensive compound libraries for SAR exploration. The imidazo[4,5-b]pyridine core serves as an effective hinge-binding motif for a variety of kinases, and derivatives have shown potent inhibitory activity against key targets in oncology and inflammation, such as CSF1R, Aurora kinases, and PAK4. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this scaffold in the development of new therapeutics.

References

Application Notes and Protocols for the Functionalization of the C6 Position of the Imidazo[4,5-b]pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic functionalization of the C6 position of the imidazo[4,5-b]pyridine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, leading to a wide range of biological activities, including kinase inhibition. The protocols detailed below focus on the initial halogenation of the C6 position, followed by palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

Introduction to C6 Functionalization

The imidazo[4,5-b]pyridine core is a key pharmacophore in numerous developmental drug candidates. Modification at the C6 position has been shown to significantly influence the biological activity and selectivity of these compounds. Direct functionalization of the C6 position can be challenging; therefore, a common and effective strategy involves an initial halogenation step to introduce a reactive handle, followed by transition metal-catalyzed cross-coupling reactions. This approach allows for the modular installation of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties, facilitating the exploration of structure-activity relationships (SAR).

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine

This protocol describes the synthesis of the key intermediate, 6-bromo-1H-imidazo[4,5-b]pyridine, which serves as the starting material for subsequent C6 functionalization reactions. The synthesis involves the cyclization of a diaminopyridine precursor.[1]

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Formic acid (98-100%)

  • Sodium hydroxide (10% aqueous solution)

  • Ethanol

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine (e.g., 18.8 g, 0.1 mol).

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 100 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the excess formic acid under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a minimum amount of deionized water and carefully neutralize to a pH of 7-8 with a 10% aqueous solution of sodium hydroxide while cooling in an ice bath.

  • Isolation and Purification:

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from hot ethanol, using activated charcoal to decolorize if necessary.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 6-bromo-1H-imidazo[4,5-b]pyridine with various arylboronic acids.

Materials:

  • 6-Bromo-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equivalents)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol/Water or 1,4-Dioxane/Water solvent mixture

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add 6-bromo-1H-imidazo[4,5-b]pyridine (e.g., 198 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).

  • Degassing: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 5 mL) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture at 80-100 °C overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: C6-Alkynylation via Sonogashira Coupling

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of a 6-halo-1H-imidazo[4,5-b]pyridine with a terminal alkyne. 6-Iodo-imidazo[4,5-b]pyridines are generally more reactive in this coupling.

Materials:

  • 6-Iodo- or 6-Bromo-1H-imidazo[4,5-b]pyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) chloride) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.025 equivalents)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPEA)

  • Anhydrous THF or DMF

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a degassed solution of the 6-halo-imidazo[4,5-b]pyridine (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) in a Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol) and the copper catalyst (e.g., CuI, 5 mg, 0.025 mmol).

  • Addition of Reagents: Add the amine base (e.g., diisopropylamine, 7.0 mmol) and the terminal alkyne (1.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

    • Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 4: C6-Amination via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 6-bromo-1H-imidazo[4,5-b]pyridine with primary or secondary amines.[2][3][4]

Materials:

  • 6-Bromo-1H-imidazo[4,5-b]pyridine

  • Primary or secondary amine (1.2 equivalents)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos)

  • Strong base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)

  • Anhydrous solvent (e.g., THF or toluene)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or microwave vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 mmol), the amine (1.2 mmol), and the palladium precatalyst (0.02 mmol).

  • Inerting: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5 mL) via syringe, followed by the dropwise addition of the base (e.g., 1 M LiHMDS in THF, 2.0 mL, 2.0 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 65-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the C6 functionalization of the imidazo[4,5-b]pyridine ring system based on literature precedents.

Table 1: C6-Arylation via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001275[5]
24-Cyanophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O1001255[5]
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃1,4-Dioxane/H₂O901682Adapted from similar systems
4Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O80888Adapted from similar systems

Table 2: C6-Alkynylation via Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (2.5)DIPEATHFRT389Adapted from general protocols
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NDMF60692Adapted from similar systems
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃Dioxane801278Adapted from similar systems
4(4-Fluorophenyl)acetylenePdCl₂(MeCN)₂ (3)CuI (3)Et₃NTHFRT585Adapted from general protocols

Table 3: C6-Amination via Buchwald-Hartwig Amination

EntryAminePd Precatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1MorpholineRuPhos Pd G3 (2)LiHMDSTHF651291Adapted from general protocols
2AnilineBrettPhos Pd G3 (2)NaOtBuToluene1001676Adapted from similar systems
3BenzylamineXPhos Pd G2 (2)K₃PO₄Dioxane801085Adapted from similar systems
4N-MethylpiperazineRuPhos Pd G3 (2)LiHMDSTHF651488Adapted from general protocols

Mandatory Visualization

Signaling Pathway

C6-functionalized imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[6][7][8][9] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-1β. The upstream kinase TAK1 is a crucial activator of both the p38 MAPK and NF-κB signaling pathways in response to stimuli such as TNF-α.[10][11]

p38_MAPK_pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TAK1 TAK1 TNFR->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 phosphorylates IKK IKK complex TAK1->IKK phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates transcription Gene Transcription (TNF-α, IL-1β, etc.) p38->transcription activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB NFkB_n NF-κB nucleus Nucleus NFkB->nucleus translocates to inhibitor C6-functionalized imidazo[4,5-b]pyridine inhibitor->p38 inhibits NFkB_n->transcription activates

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow

The general workflow for the functionalization of the C6 position of the imidazo[4,5-b]pyridine ring is depicted below.

C6_Functionalization_Workflow start 5-Bromo-2,3-diaminopyridine step1 Cyclization with Formic Acid start->step1 intermediate 6-Bromo-1H-imidazo[4,5-b]pyridine step1->intermediate step2 Pd-catalyzed Cross-Coupling intermediate->step2 product_suzuki C6-Aryl Derivative (Suzuki) step2->product_suzuki product_sono C6-Alkynyl Derivative (Sonogashira) step2->product_sono product_bh C6-Amino Derivative (Buchwald-Hartwig) step2->product_bh

Caption: Workflow for C6 functionalization of imidazo[4,5-b]pyridine.

References

Application Notes and Protocols for the Synthesis of Anticancer Agents from 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design and synthesis of novel anticancer agents. Its structural similarity to endogenous purines allows for potent interactions with various biological targets, leading to significant antiproliferative activity. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this promising heterocyclic core. The primary mechanism of action for many of these compounds involves the inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, leading to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

Data Presentation

The following tables summarize the in vitro anticancer activity of various this compound derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 2-Substituted this compound Derivatives

Compound IDR-Group at 2-positionCancer Cell LineIC50 (µM)Reference
1 PhenylMCF-7 (Breast)>10[1]
2 4-ChlorophenylMCF-7 (Breast)>10[2]
3 4-NitrophenylMCF-7 (Breast)8.5[2]
4 4-CyanophenylMCF-7 (Breast)3.2[1]
5 Thiophen-2-ylMCF-7 (Breast)7.9[2]
6 PhenylBT-474 (Breast)>10[2]
7 4-ChlorophenylBT-474 (Breast)>10[2]
8 4-NitrophenylBT-474 (Breast)9.2[2]
9 4-CyanophenylSW620 (Colon)1.8[1]

Table 2: CDK9 Inhibitory Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound IDCancer Cell LineCDK9 IC50 (µM)Reference
VIII HCT116 (Colon)0.92[3]
IX MCF-7 (Breast)0.85[3]
Sorafenib (Control) -0.76[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine

This protocol outlines the synthesis of the key intermediate, 6-bromo-1H-imidazo[4,5-b]pyridine, from 5-bromo-2,3-diaminopyridine.

Materials:

  • 5-Bromo-2,3-diaminopyridine

  • Formic acid (98-100%)

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol

  • Activated charcoal

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and flask

  • Filter paper

  • pH paper or meter

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine (1.0 eq).

  • Addition of Formic Acid: Carefully add an excess of 98-100% formic acid to the flask.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess formic acid under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, slowly add 10% NaOH solution until the pH is neutral (pH 7), which will cause the product to precipitate.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold deionized water.

    • For further purification, recrystallize the crude solid from a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few more minutes before hot filtration.

    • Allow the filtrate to cool to room temperature and then in an ice bath to maximize crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of the imidazo[4,5-b]pyridine core.

Materials:

  • 6-Bromo-1H-imidazo[4,5-b]pyridine

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 6-bromo-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add 60% NaH (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Addition of Methyl Iodide: Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Protocol 3: Synthesis of 2-Substituted-6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

This protocol provides a general method for the synthesis of various anticancer derivatives.

Materials:

  • 5-Bromo-3-methylpyridine-2,3-diamine (can be synthesized from this compound)

  • Substituted aromatic aldehyde (e.g., 4-cyanobenzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • Reaction vial

  • Heating block or oil bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vial, combine 5-bromo-3-methylpyridine-2,3-diamine (1.0 eq), the desired substituted aromatic aldehyde (1.0 eq), and sodium metabisulfite (1.1 eq) in DMSO.

  • Reaction: Heat the mixture at 120°C for 2-4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and purify by recrystallization or column chromatography.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Equipment:

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Mandatory Visualizations

G cluster_0 Synthesis Pathway A 5-Bromo-2,3-diaminopyridine B 6-Bromo-1H-imidazo[4,5-b]pyridine A->B Formic Acid, Reflux C 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine B->C CH3I, NaH, DMF D 2-Substituted-6-Bromo-3-methyl- 3H-imidazo[4,5-b]pyridine (Anticancer Agent) C->D R-CHO, Na2S2O5, DMSO

Caption: Synthetic route for anticancer agents.

G cluster_workflow Experimental Workflow culture 1. Cell Culture (e.g., MCF-7, HCT116) seed 2. Cell Seeding (96-well plate) culture->seed treat 3. Compound Treatment (Varying Concentrations) seed->treat assay 4. Cytotoxicity Assay (e.g., MTT) treat->assay read 5. Absorbance Reading assay->read analyze 6. Data Analysis (IC50 Calculation) read->analyze

Caption: In vitro anticancer screening workflow.

G cluster_pathway CDK9 Signaling Pathway Inhibition drug 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Derivative cdk9 CDK9/Cyclin T1 Complex drug->cdk9 Inhibition polII RNA Polymerase II cdk9->polII Phosphorylation transcription Transcriptional Elongation polII->transcription mcl1_myc Downregulation of MCL-1 & MYC mRNA transcription->mcl1_myc protein Decreased MCL-1 & MYC Protein Levels mcl1_myc->protein apoptosis Induction of Apoptosis protein->apoptosis Leads to

Caption: CDK9 inhibition signaling pathway.

References

Application Notes & Protocols: Development of Antiviral Imidazo[4,5-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the development, screening, and evaluation of antiviral compounds based on the imidazo[4,5-b]pyridine scaffold. This heterocyclic system is of significant interest due to its structural similarity to naturally occurring purines, allowing it to interact with various biological targets, including key viral enzymes.[1][2][3]

Introduction to Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine core is a versatile scaffold that has been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4] In the field of virology, its structural resemblance to purine nucleobases makes it a prime candidate for designing inhibitors of viral replication.[3] Derivatives of this scaffold have demonstrated promising activity against a variety of RNA and DNA viruses, such as Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Classical Swine Fever Virus (CSFV).[1][4][5] The primary mechanism of action for many of these compounds involves the inhibition of viral polymerases, such as RNA-dependent RNA polymerase (RdRp), which are essential for viral genome replication.[1][5]

Synthesis of Imidazo[4,5-b]pyridine Scaffolds

A common and effective method for synthesizing the 2-substituted-1H-imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.[6][7]

Protocol 2.1: General Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines

This protocol describes the one-step cyclocondensation reaction to form the core scaffold.

Materials:

  • Substituted 2,3-diaminopyridine (e.g., 5-bromo-2,3-diaminopyridine)

  • Substituted benzaldehyde

  • Sodium metabisulfite (Na₂S₂O₅) or another suitable oxidant (e.g., p-benzoquinone)[6]

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (for recrystallization/washing)

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve the substituted 2,3-diaminopyridine (1.0 eq) and the substituted benzaldehyde (1.0 eq) in DMSO.

  • Add sodium metabisulfite (0.55 eq) to the mixture.

  • Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and then with cold ethanol.

  • Dry the solid product under a vacuum.

  • If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF/water mixture) to obtain the pure 2-substituted-imidazo[4,5-b]pyridine derivative.[4]

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Diaminopyridine Substituted 2,3-Diaminopyridine Condensation Cyclocondensation (DMSO, Na₂S₂O₅, 120-140°C) Diaminopyridine->Condensation Aldehyde Substituted Aldehyde Aldehyde->Condensation Precipitation Precipitation (Ice Water) Condensation->Precipitation Cool & Pour Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Crude Product Product Pure 2-Substituted Imidazo[4,5-b]pyridine Purification->Product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Application Notes: Antiviral Activity

Numerous studies have evaluated imidazo[4,5-b]pyridine derivatives against a panel of viruses. The key parameters for evaluation are the 50% effective concentration (EC₅₀), which measures antiviral potency, and the 50% cytotoxic concentration (CC₅₀), which measures toxicity to the host cells.[4][8] The ratio of these values (CC₅₀/EC₅₀) gives the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[8]

Data Presentation: Antiviral Activity of Selected Derivatives

The following tables summarize the reported in vitro antiviral activities of various imidazo[4,5-b]pyridine compounds.

Table 1: Activity Against Respiratory Syncytial Virus (RSV)

Compound Substitution Host Cell EC₅₀ (µM) CC₅₀ (µM) SI (CC₅₀/EC₅₀) Reference
7 6-Bromo, 2-Phenyl HEL 299 21 >100 >4.8 [4]

| 17 | 6-Bromo, 2-(p-cyanophenyl), N-methyl | HEL 299 | 58 | >100 | >1.7 |[4] |

Table 2: Activity Against Hepatitis C Virus (HCV) and Bovine Viral Diarrhea Virus (BVDV)†

Compound Scaffold Target Virus EC₅₀ (µM) SI Mechanism of Action Reference
28 Imidazo[4,5-c]pyridine HCV 0.10 - 0.20 >595 RdRp Inhibition [1]
30 Imidazo[4,5-c]pyridine HCV 0.004 - RdRp Inhibition [1]

| 27 | Imidazo[4,5-c]pyridine | BVDV | - | - | RdRp Inhibition |[1] |

†BVDV is often used as a surrogate for HCV studies.[1]

Table 3: Activity Against Human Immunodeficiency Virus (HIV-1)

Compound Scaffold Key Feature EC₅₀ (µM) Target Cell Reference
25 Imidazo[4,5-b]pyridine Amide group on anilide moiety Moderate-Good MT-4 [1]

| 26 | Imidazo[4,5-b]pyridine | Sulfamide group on anilide moiety | Moderate-Good | MT-4 |[1] |

Experimental Protocols

Successful antiviral drug development relies on robust and reproducible in vitro assays.[9] The following are standard protocols for evaluating the cytotoxicity and antiviral efficacy of newly synthesized compounds.

Protocol 4.1: Cytotoxicity Assay (MTS-based)

This protocol determines the concentration of a compound that reduces the viability of host cells by 50% (CC₅₀). The MTS assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • Host cell line appropriate for the target virus (e.g., HEL 299, Vero, MDCK, Huh7).[4]

  • Complete growth medium (e.g., MEM with 5% FBS).[10]

  • Test compounds dissolved in DMSO (stock solution).

  • 96-well clear-bottom microplates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader (spectrophotometer).

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a near-confluent monolayer after 24 hours of incubation (e.g., 1-2 x 10⁴ cells/well). Incubate at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds in growth medium. A common starting concentration is 100 µM, with half-log or two-fold serial dilutions.[10] Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the diluted compounds to the designated wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C until the color develops.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the compound concentration (log scale) and use regression analysis to determine the CC₅₀ value.[10]

Protocol 4.2: Antiviral Activity Assay (CPE Reduction)

This protocol measures the ability of a compound to protect cells from the virus-induced cytopathic effect (CPE). It is used to determine the EC₅₀ value.

Materials:

  • All materials from Protocol 4.1.

  • High-titer stock of the target virus.

  • Assay medium (growth medium with reduced serum, e.g., 2% FBS).[10]

  • Positive control antiviral drug (known to be active against the virus).

  • Neutral Red or Crystal Violet stain (for visualizing CPE).

Procedure:

  • Cell Seeding: Seed 96-well plates with host cells as described in Protocol 4.1.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the test compounds in the assay medium.

    • Aspirate the growth medium from the cells.

    • Add 50 µL of the diluted compounds to the appropriate wells.

    • Add 50 µL of virus suspension (diluted to produce >80% CPE in control wells) to each well containing the compound.

    • Controls: Include "virus control" wells (cells + virus, no compound), "cell control" wells (cells only, no virus or compound), and positive control drug wells.[10]

  • Incubation: Incubate the plates at 37°C, 5% CO₂ until at least 80% CPE is observed in the virus control wells (typically 2-5 days).

  • Quantification of CPE:

    • Visually score the CPE under a microscope.

    • Alternatively, quantify cell viability using the MTS assay (as in Protocol 4.1) or by staining. For staining, fix the cells (e.g., with methanol), stain with 0.1% Crystal Violet, wash, and solubilize the dye. Read the absorbance at ~570 nm.

  • Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. Plot the inhibition percentage against the compound concentration (log scale) and use regression analysis to determine the EC₅₀ value.[8]

cluster_setup Assay Setup cluster_assays Parallel Assays cluster_cyto_steps Cytotoxicity Steps cluster_av_steps Antiviral Steps cluster_analysis Data Analysis Seed Seed Host Cells in 96-well Plates Incubate1 Incubate 24h Seed->Incubate1 Cytotoxicity Cytotoxicity Assay Incubate1->Cytotoxicity Antiviral Antiviral Assay Incubate1->Antiviral TreatCyto Treat cells with compound dilutions Cytotoxicity->TreatCyto TreatAV Treat cells with compound + Infect with Virus Antiviral->TreatAV IncubateCyto Incubate 48-72h TreatCyto->IncubateCyto MTS_Cyto Add MTS Reagent & Read Absorbance IncubateCyto->MTS_Cyto CC50 Calculate CC₅₀ MTS_Cyto->CC50 IncubateAV Incubate until >80% CPE in Virus Control TreatAV->IncubateAV Quantify Quantify Cell Viability (MTS or Staining) IncubateAV->Quantify EC50 Calculate EC₅₀ Quantify->EC50 SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) CC50->SI EC50->SI cluster_virus Viral Life Cycle cluster_replication RNA Replication Complex Entry Virus Entry & Uncoating Translation Translation of Viral RNA Entry->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly & Release Replication->Assembly ViralRNA Viral Genomic RNA (+) sense RdRp RNA-dependent RNA Polymerase (RdRp) ViralRNA->RdRp NewRNA New Viral RNA (-) and (+) sense RdRp->NewRNA NTPs Host Nucleotides (NTPs) NTPs->RdRp Compound Imidazo[4,5-b]pyridine Compound Compound->RdRp Inhibition

References

Application Notes and Protocols: 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While extensive research has highlighted the pharmacological potential of imidazo[4,5-b]pyridine derivatives, their application in materials science is an emerging field with significant promise. The unique structure of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, featuring a fluorescent heterocyclic core and a reactive bromine atom, makes it a versatile building block for the synthesis of novel organic functional materials. These materials are potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

The imidazo[4,5-b]pyridine scaffold is known for its emissive properties and thermal stability.[1][2] The bromo-substituent at the 6-position serves as a key functional handle for derivatization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of various aryl or vinyl groups to extend the π-conjugated system, thereby tuning the electronic and photophysical properties of the resulting materials.[3][4][5][6]

Potential Applications in Materials Science
  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the imidazo[4,5-b]pyridine core can be harnessed to create new emitter materials. By coupling different aromatic moieties to the core via the bromo- group, the emission color and quantum efficiency can be tailored for specific display and lighting applications.

  • Organic Solar Cells (OSCs): Theoretical studies on imidazo[4,5-b]pyridine derivatives have shown that their HOMO and LUMO energy levels can be tuned by introducing different electron-donating or -withdrawing groups.[1][7] This makes this compound a valuable precursor for synthesizing donor or acceptor materials for the active layer in OSCs.

  • Fluorescent Probes and Sensors: The sensitivity of the imidazo[4,5-b]pyridine scaffold to its environment can be exploited to develop fluorescent sensors for detecting ions or pH changes.

Quantitative Data

The following table summarizes key physical and theoretical data for this compound and related derivatives.

PropertyValueCompoundReference/Source
Molecular FormulaC₇H₆BrN₃This compoundPubChem CID: 10420697[8]
Molecular Weight212.05 g/mol This compoundPubChem CID: 10420697[8]
Melting Point214–215 °C6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridineMDPI[9]
Melting Point234–235 °C4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrileMDPI[9]
Theoretical Data (DFT)
HOMO Energy Level-5.084 to -5.851 eVVarious 2,5,6-substituted imidazo[4,5-b]pyridine derivativesJournal of Chemical and Pharmaceutical Research[1]
LUMO Energy Level-0.942 to -1.778 eVVarious 2,5,6-substituted imidazo[4,5-b]pyridine derivativesJournal of Chemical and Pharmaceutical Research[1]
Energy Gap (Eg)3.921 to 4.142 eVVarious 2,5,6-substituted imidazo[4,5-b]pyridine derivativesJournal of Chemical and Pharmaceutical Research[1]

Experimental Protocols

Protocol 1: Synthesis of N-methylated Imidazo[4,5-b]pyridine Derivatives

This protocol is adapted from the synthesis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine and 4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile.[9] The N-methylation of the imidazo[4,5-b]pyridine core is a key step to improve solubility and modify electronic properties.

Materials:

  • 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (or other suitable precursor)

  • Methyl iodide (CH₃I)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 6-bromo-1H-imidazo[4,5-b]pyridine derivative (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion, 1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of deionized water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired N-methylated product.

cluster_synthesis Synthesis of N-methylated Derivative start 6-Bromo-1H-imidazo[4,5-b]pyridine Derivative reagents 1. NaH, DMF, 0°C 2. CH₃I start->reagents Add reaction N-Methylation Reaction reagents->reaction Initiate workup Aqueous Workup & Extraction reaction->workup Quench & Extract purification Column Chromatography workup->purification Purify product This compound Derivative purification->product

Caption: Workflow for the N-methylation of a 6-bromo-1H-imidazo[4,5-b]pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be used to synthesize novel materials by forming a C-C bond at the 6-position of the imidazo[4,5-b]pyridine core. This protocol is based on established methods for the coupling of bromo-N-heterocycles.[3][4][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-methyl-3H-imidazo[4,5-b]pyridine derivative.

cluster_suzuki Suzuki-Miyaura Cross-Coupling Workflow start_A 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine reaction Heating in Solvent start_A->reaction start_B Arylboronic Acid start_B->reaction catalyst Pd Catalyst & Base catalyst->reaction workup Extraction & Purification reaction->workup product 6-Aryl-3-methyl-3H- imidazo[4,5-b]pyridine workup->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Logical Pathway from Molecular Structure to Application

The potential of this compound in materials science stems from a logical progression of its inherent structural and chemical properties.

cluster_logic From Structure to Application A Core Structure: Imidazo[4,5-b]pyridine C Inherent Photophysical Properties (Fluorescence) A->C B Functional Group: 6-Bromo Substituent D Amenable to Cross-Coupling Reactions (e.g., Suzuki) B->D F Potential as Emitter Materials for OLEDs C->F E Ability to Tune Electronic Properties (HOMO/LUMO) D->E E->F G Potential as Donor/Acceptor Materials for OSCs E->G

Caption: Logical relationship from the core structure to potential materials science applications.

References

Application Notes and Protocols for N-Alkylation of the Imidazo[4,5-b]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, making its derivatives promising candidates for the development of novel therapeutics. The N-alkylation of the imidazo[4,5-b]pyridine core is a critical synthetic transformation that enables the generation of diverse compound libraries for drug discovery programs. The nature and position of the alkyl substituent can significantly modulate the pharmacological activity of these compounds.

A primary challenge in the N-alkylation of the imidazo[4,5-b]pyridine core is controlling the regioselectivity. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers.[1][2][3][4] The reaction conditions, particularly the choice of base, solvent, and alkylating agent, play a pivotal role in directing the alkylation to a specific nitrogen atom.[1] This document provides a detailed protocol for the N-alkylation of the imidazo[4,5-b]pyridine core, a summary of various reaction conditions with their corresponding yields, and a workflow diagram to guide researchers in this synthetic procedure.

Data Presentation: N-Alkylation Reaction Conditions and Yields

The following table summarizes various reported conditions for the N-alkylation of substituted imidazo[4,5-b]pyridines, providing a comparative overview of different approaches.

Starting MaterialAlkylating AgentBaseSolventCatalystTemp.Time (h)Yield (%)Reference
Substituted 6H-imidazo[4,5-b]pyridineSubstituted benzyl chlorideK₂CO₃DMFTBAB (optional)RT24-[1]
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridineAllyl bromideK₂CO₃DMFTBABRT2454-87[5]
6-Bromo-2-(nitrophenyl)-3H-imidazo[4,5-b]pyridinePropargyl bromideK₂CO₃DMFTBABRT2454-87[5]
6-Bromo-2-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK₂CO₃DMF----[2]
Imidazo[4,5-b]pyridine-4-oxideBenzyl bromide/iodideK₂CO₃DMF-RT--[6]

Note: "RT" denotes room temperature. TBAB stands for tetra-n-butylammonium bromide, a phase-transfer catalyst. Dashes indicate that the specific information was not provided in the cited source.

Experimental Protocol: General Procedure for N-Alkylation

This protocol describes a general method for the N-alkylation of a substituted 6H-imidazo[4,5-b]pyridine.[1][5] The specific quantities and reaction parameters may need to be optimized for different substrates and alkylating agents.

Materials:

  • Substituted 6H-imidazo[4,5-b]pyridine

  • Alkylating agent (e.g., substituted benzyl chloride, allyl bromide, propargyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetra-n-butylammonium bromide (TBAB) (optional)

  • Ethyl acetate

  • Hexane

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Heating mantle or oil bath (if heating is required)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the substituted 6H-imidazo[4,5-b]pyridine (1.0 eq).

    • Add anhydrous DMF to dissolve the starting material.

    • Add anhydrous potassium carbonate (2.2 eq).

    • If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (0.15 eq).[1][5]

  • Addition of Alkylating Agent:

    • Stir the mixture at room temperature.

    • Add the alkylating agent (1.6 eq) dropwise to the stirring suspension.[1]

  • Reaction:

    • Continue stirring the reaction mixture at room temperature for 24 hours.[1][5]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Extraction:

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired N-alkylated product(s).

  • Characterization:

    • Characterize the purified product(s) by appropriate analytical techniques, such as NMR (¹H, ¹³C), mass spectrometry, and, if necessary, 2D-NOESY to confirm the regiochemistry of the alkylation.[2][3]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of the imidazo[4,5-b]pyridine core.

N_Alkylation_Workflow start Start setup Reaction Setup: Imidazo[4,5-b]pyridine, Base (K₂CO₃), Solvent (DMF), Catalyst (TBAB, optional) start->setup add_alkylating_agent Add Alkylating Agent setup->add_alkylating_agent reaction Reaction: Stir at Room Temperature for 24h add_alkylating_agent->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Work-up: Filter and Concentrate monitoring->workup Reaction Complete extraction Extraction: Ethyl Acetate, Water, Brine workup->extraction purification Purification: Column Chromatography extraction->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

References

The Strategic Role of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The compound 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine serves as a pivotal building block in the design and synthesis of potent and selective kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. Its imidazo[4,5-b]pyridine core is a structural mimic of the purine bases found in ATP, allowing derivatives to competitively bind to the ATP-binding site of various kinases. The bromine atom at the 6-position provides a versatile handle for introducing a wide array of chemical moieties through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of inhibitor potency and selectivity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways.

Key Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have been successfully employed to generate inhibitors against several important kinase targets, including:

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.

  • Aurora Kinases: These serine/threonine kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers.

  • p21-Activated Kinase 4 (PAK4): PAK4 is implicated in multiple oncogenic signaling pathways, including cell proliferation, survival, and migration.

The strategic functionalization of the 6-bromo position allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket, leading to the development of highly potent and selective inhibitors.

Data Presentation: Inhibitory Activities of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the in vitro activity of selected kinase inhibitors synthesized from imidazo[4,5-b]pyridine scaffolds. This data highlights the potential of this chemical class in achieving potent inhibition of key oncogenic kinases.

Kinase TargetInhibitor Scaffold/DerivativeIC50 / Kd (nM)
Aurora-A6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine7.5 (Kd)
Aurora-B6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine48 (Kd)
FLT36-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine6.2 (Kd)
FLT3-ITD6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine38 (Kd)
FLT3(D835Y)6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine14 (Kd)
TAK1Imidazopyridine with 2-cyanoacrylamide27
JNK1Aminopyrimidine-based25
JNK2Aminopyrimidine-based12
p38αBiphenyl amide11
VRK1Aminopyridine-based150

Signaling Pathway Context

The targeted kinases are crucial nodes in intracellular signaling pathways that regulate cell fate. Understanding these pathways is essential for rational drug design.

FLT3_Signaling_Pathway FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation STAT5 STAT5 Dimerization & Autophosphorylation->STAT5 PI3K PI3K Dimerization & Autophosphorylation->PI3K RAS/MAPK RAS/MAPK Dimerization & Autophosphorylation->RAS/MAPK Proliferation & Survival Proliferation & Survival STAT5->Proliferation & Survival AKT AKT PI3K->AKT RAS/MAPK->Proliferation & Survival mTOR mTOR AKT->mTOR mTOR->Proliferation & Survival

Caption: Simplified FLT3 signaling pathway leading to cell proliferation and survival.

Aurora_Kinase_Pathway G2 Phase G2 Phase Aurora A Aurora A G2 Phase->Aurora A Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Centrosome Maturation->Spindle Assembly Mitosis Mitosis Spindle Assembly->Mitosis Aurora B Aurora B Mitosis->Aurora B Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis

Caption: Role of Aurora kinases in the regulation of mitosis.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of kinase inhibitors using this compound.

General Synthetic Workflow

The synthesis of diverse kinase inhibitors from this compound typically follows a multi-step process, with the Suzuki-Miyaura cross-coupling reaction being a key transformation.

Synthetic_Workflow node1 This compound Starting Material node2 Suzuki-Miyaura Cross-Coupling (Aryl/Heteroaryl Boronic Acid) node1:f0->node2:f0 node3 6-Aryl/Heteroaryl-3-methyl-3H-imidazo[4,5-b]pyridine Intermediate node2:f0->node3:f0 node4 Further Functionalization (e.g., amination, etc.) node3:f0->node4:f0 node5 Final Kinase Inhibitor Purification & Characterization node4:f0->node5:f0 node6 Biological Evaluation |  (Kinase Assays, Cell-based Assays) node5:f0->node6:f0

Caption: General workflow for synthesizing kinase inhibitors from the bromo-imidazo[4,5-b]pyridine scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.1-1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene/Ethanol (4:1 mixture) or Dioxane/Water (4:1 mixture)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., toluene/ethanol 4:1) to the flask.

  • Heat the reaction mixture to 80-120 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours). For microwave-assisted synthesis, heating at 120 °C for 30-60 minutes is often sufficient.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-3-methyl-3H-imidazo[4,5-b]pyridine derivative.

Protocol 2: Reductive Cyclization for the Formation of the Imidazo[4,5-b]pyridine Core

This protocol outlines a general method for the synthesis of the imidazo[4,5-b]pyridine core, which can be a precursor to the 6-bromo derivative. This example illustrates the formation of a related inhibitor.

Materials:

  • Substituted 2-amino-3-nitropyridine derivative (e.g., 5-bromo-4-(piperazin-1-yl)-3-nitropyridin-2-amine) (1.0 equivalent)

  • Aldehyde (e.g., 1-methyl-1H-imidazole-5-carbaldehyde) (1.2 equivalents)

  • Sodium dithionite (Na₂S₂O₄) (4.0 equivalents)

  • Ethanol

  • Water

  • Chloroform

  • 10% aqueous sodium bicarbonate solution

Procedure:

  • To a mixture of the 2-amino-3-nitropyridine derivative (1.0 eq.) in ethanol, add the aldehyde (1.2 eq.).

  • Add a freshly prepared aqueous solution of sodium dithionite (1 M, 4.0 eq.).

  • Heat the reaction mixture at reflux for 24 hours.

  • Allow the mixture to cool to room temperature and concentrate in vacuo.

  • Take up the residue in chloroform and a 10% aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer further with dichloromethane.

  • Combine the organic solutions, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired imidazo[4,5-b]pyridine product.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a foundation for researchers

Application Notes and Protocols for the Development of Antimicrobial Agents from Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and mechanistic assessment of substituted imidazo[4,5-b]pyridines as potential antimicrobial agents. The structural similarity of the imidazo[4,5-b]pyridine scaffold to naturally occurring purines makes it a promising heterocyclic system in medicinal chemistry.[1][2] Derivatives of this core have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects.[3][4]

Synthesis of Substituted Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through various methods, including the condensation of 2,3-diaminopyridine with carboxylic acids or aldehydes, Pd-catalyzed amide coupling reactions, and microwave-assisted synthesis.[1][3][5] A general synthetic workflow is outlined below.

cluster_synthesis Synthesis Workflow Start Start Precursors 2,3-Diaminopyridine & Substituted Aldehyde/Carboxylic Acid Start->Precursors Reaction Condensation Reaction (e.g., Reflux in EtOH with catalyst) Precursors->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization Final_Compound Substituted Imidazo[4,5-b]pyridine Characterization->Final_Compound

General Synthetic Workflow for Imidazo[4,5-b]pyridines.
Protocol 1: Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol is adapted from a method described for the synthesis of similar derivatives.[6]

Materials:

  • 5-bromo-2,3-diaminopyridine

  • Benzaldehyde

  • Ethanol (EtOH)

  • Iodine (I₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus

  • Oven

Procedure:

  • Dissolve 5.31 mmol of 5-bromo-2,3-diaminopyridine in 40 mL of ethanol in a round-bottom flask.[6]

  • Add 5.84 mmol of benzaldehyde dropwise to the solution.[6]

  • Add 0.531 mmol of iodine as a catalyst.[6]

  • Heat the mixture to reflux (approximately 90°C) with magnetic stirring for 24 hours.[6]

  • A solid precipitate will form. Allow the mixture to cool to room temperature.

  • Filter the solid product and wash it three times with distilled water.

  • Dry the purified product in an oven.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] Standard methods include broth microdilution and disk diffusion.

cluster_testing Antimicrobial Susceptibility Testing Workflow Start_Test Start Prepare_Inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start_Test->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compounds Prepare_Inoculum->Serial_Dilutions Inoculate Inoculate Dilutions with Microbial Suspension Serial_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Determine_MIC End_Test End Determine_MIC->End_Test

Workflow for Antimicrobial Susceptibility Testing.
Protocol 2: Broth Microdilution Assay

This protocol is a standard method for determining the MIC of a novel compound.[6][7]

Materials:

  • Synthesized imidazo[4,5-b]pyridine derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microplates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum:

    • From a fresh culture, suspend several colonies of the test microorganism in a sterile broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well and mix.

    • Perform two-fold serial dilutions by transferring 100 µL from each well to the subsequent well across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: Broth with inoculum and a standard antibiotic.

    • Negative Control: Broth with inoculum only.

    • Sterility Control: Broth only.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary

The antimicrobial activity of various substituted imidazo[4,5-b]pyridines is summarized below. It is important to note that the activity can be significantly influenced by the nature and position of the substituents on the heterocyclic core. For instance, the presence of a chlorine atom at the para position of a phenyl group has been shown to increase activity against both Gram-positive and Gram-negative bacteria.[4][5][8]

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-oneBacillus subtilis-[7]
Staphylococcus aureus-[7]
Aspergillus flavus-[7]
Amidino-substituted imidazo[4,5-b]pyridine (Compound 14)Escherichia coli32 µM[9]
Imidazo[4,5-b]pyridine derivative (Compound 2)Bacillus cereus0.07 mg/mL[6]
Imidazo[4,5-b]pyridine derivative (Compound 4a)Staphylococcus aureus7.8[4]
Imidazo[4,5-b]pyridine derivative (Compound 4b)Staphylococcus aureus31.25[4]
Imidazo[4,5-b]pyridine derivative (Compound 2g)Various bacteria & fungi4-8[10][11]
Imidazo[4,5-b]pyridine derivative (Compound 2h)Various bacteria & fungi4-8[10][11]
Imidazo[4,5-b]pyridine derivative (Compound 4a)Various bacteria & fungi4-8[10][11]
Imidazo[4,5-b]pyridine derivative (Compound 4b)Various bacteria & fungi4-8[10][11]

Note: Some references did not provide specific MIC values but indicated significant activity.

Proposed Mechanism of Action

The precise mechanism of action for many imidazo[4,5-b]pyridine derivatives is still under investigation. However, several studies suggest potential molecular targets. One proposed mechanism is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of microorganisms.[12] Another potential target is glucosamine-6-phosphate synthase, which is crucial for the synthesis of the fungal cell wall.[8]

cluster_moa Hypothetical Mechanism of Action Compound Substituted Imidazo[4,5-b]pyridine DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition Folate_Pathway Folic Acid Synthesis DHFR->Folate_Pathway Blocks DNA_Synthesis DNA Synthesis Folate_Pathway->DNA_Synthesis Inhibits Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Leads to

Hypothetical Inhibition of Dihydrofolate Reductase.

Further studies, such as enzyme inhibition assays and molecular docking, are necessary to fully elucidate the mechanism of action of these promising antimicrobial candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves a two-step process. First, the synthesis of a 6-bromo-1H-imidazo[4,5-b]pyridine precursor is achieved through the condensation of 5-bromo-2,3-diaminopyridine with a suitable aldehyde or carboxylic acid derivative.[1][2][3] The second step is the selective N-methylation of the imidazole core to yield the final product.[1][4]

Q2: Why are the yields for the N-methylation step often low?

A2: The N-alkylation of the imidazo[4,5-b]pyridine core is notoriously unselective, often leading to a mixture of different mono- and poly-alkylated products.[1] This lack of regioselectivity is a primary contributor to low yields of the desired 3-methyl isomer.

Q3: What are regioisomers and why are they a significant issue in this synthesis?

A3: Regioisomers are molecules that have the same chemical formula but differ in the spatial arrangement of their atoms. In this synthesis, methylation can occur at different nitrogen atoms on the imidazole ring, leading to a mixture of isomers. These isomers often possess very similar physical and chemical properties, which makes their separation by standard techniques like column chromatography extremely challenging.[2]

Q4: How can I confirm the correct structure and distinguish between different regioisomers?

A4: A combination of advanced spectroscopic techniques is crucial for unambiguous structure determination. While 1D NMR (¹H and ¹³C) provides initial confirmation, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively assigning the position of the methyl group and confirming the connectivity of the atoms.[2]

Q5: Are there alternative synthetic strategies to improve yield and regioselectivity?

A5: Yes, several strategies can be explored. Microwave-assisted synthesis has been reported to reduce reaction times and improve yields for related 6-bromo-3H-imidazo[4,5-b]pyridine derivatives.[5] Another approach is to investigate phase transfer catalysis conditions for the alkylation step, which can offer better control and yield.[6] Additionally, tandem reactions starting from precursors like 2-chloro-3-nitropyridine present a different pathway that may offer advantages in certain contexts.[7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
1. Low Yield of this compound Unselective N-methylation: The primary cause is often the formation of multiple regioisomers, with the desired 3-methyl isomer being a minor product.[1]Optimize Reaction Conditions: Experiment with different bases (e.g., NaH, K₂CO₃), solvents, and reaction temperatures to influence the regioselectivity of the methylation.[2] Consider Alternative Alkylating Agents: While methyl iodide is common, other methylating agents could offer different selectivity profiles. Investigate Phase Transfer Catalysis: Employing a phase transfer catalyst like tetra-n-butylammonium bromide (TBAB) may improve the yield of the desired isomer.[6]
Incomplete Reaction: The methylation reaction may not have gone to completion.Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material. Consider extending the reaction time or moderately increasing the temperature.[2]
Degradation of Materials: Starting materials or the product might be sensitive to air, moisture, or light.Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2]
2. Difficulty in Separating the Desired Product from Isomers Similar Polarity of Regioisomers: The different N-methylated isomers often have very similar polarities, making separation by standard silica gel column chromatography ineffective.[2]Utilize High-Performance Liquid Chromatography (HPLC): Develop a reversed-phase HPLC method. Start with a broad gradient (e.g., 5-95% acetonitrile in water) and then optimize the gradient and flow rate to achieve separation.[2] Explore Supercritical Fluid Chromatography (SFC): SFC can be a powerful alternative for separating challenging isomers.[2]
3. Presence of Unidentified Impurities Side Reactions: Besides regioisomer formation, other side reactions might occur, such as poly-methylation or reactions involving functional groups on the C2 substituent.[1]Thoroughly Characterize Byproducts: Isolate and analyze significant impurities using LC-MS and NMR to understand their structure and formation pathway. This can provide insights into how to modify reaction conditions to minimize their formation.
Impure Starting Materials: The precursor 6-bromo-1H-imidazo[4,5-b]pyridine may contain impurities that carry through the reaction.Purify the Precursor: Ensure the starting material is of high purity before proceeding with the methylation step. Recrystallization or column chromatography of the precursor may be necessary.

Quantitative Data Summary

The following tables summarize reported yields for the N-methylation of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines and yields for the synthesis of the precursor scaffold, illustrating the common challenge of the final methylation step.

Table 1: Reported Yields for N-Methylation of 6-Bromo-2-substituted-1H-imidazo[4,5-b]pyridines[1]

Precursor (Substituent at C2)ProductYield (%)
Phenyl6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine16.1
4-Cyanophenyl4-(6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile12.0

Table 2: Example Yields for Synthesis of 6-Bromo-2-substituted-1H-imidazo[4,5-b]pyridine Precursors[1]

Precursor (Substituent at C2)Starting MaterialsYield (%)
Phenyl5-bromo-2,3-diaminopyridine, Benzaldehyde91.4
4-Cyanophenyl5-bromo-2,3-diaminopyridine, 4-Formylbenzonitrile93.8

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (Precursor)

This protocol is adapted from a general method for the condensation of 5-bromo-2,3-diaminopyridine with an aldehyde.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) and benzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅) (0.55 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture, for example, at 120°C, and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry to obtain the 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, which is often of high purity.

Protocol 2: Synthesis of 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine

This protocol describes a general N-methylation procedure that often results in low yields and a mixture of isomers.[1]

  • Reaction Setup: To a solution of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.

  • Addition of Methylating Agent: Stir the mixture for 30 minutes, then add methyl iodide (CH₃I) (1.1 eq) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and will require careful purification, preferably by HPLC, to isolate the desired 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_methylation N-Methylation start 5-Bromo-2,3-diaminopyridine + Aldehyde react Condensation/ Oxidation (e.g., DMSO, Na₂S₂O₅) start->react prec_product Crude 6-Bromo-1H- imidazo[4,5-b]pyridine react->prec_product purify_prec Purification (Precipitation/Filtration) prec_product->purify_prec start_meth Purified Precursor purify_prec->start_meth High Purity Precursor react_meth Methylation (e.g., NaH, CH₃I in DMF) start_meth->react_meth product_mix Crude Product Mixture (Regioisomers) react_meth->product_mix purify_final Purification (HPLC) product_mix->purify_final final_product 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine purify_final->final_product regioisomer_formation cluster_reaction N-Methylation Reaction cluster_products Resulting Product Mixture precursor 6-Bromo-1H-imidazo[4,5-b]pyridine (Tautomeric Mixture) conditions Base (e.g., NaH) Methyl Iodide (CH₃I) product_N3 Desired Product: 6-Bromo-3-methyl-3H- (Often Minor) conditions->product_N3 Attack at N3 product_N1 Isomeric Byproduct: 6-Bromo-1-methyl-1H- (Often Major) conditions->product_N1 Attack at N1

References

Technical Support Center: Purification of Substituted Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted imidazo[4,5-b]pyridine derivatives.

Troubleshooting Guides

Issue 1: Low Recovery of the Target Compound After Column Chromatography

Q: I am experiencing low yields of my substituted imidazo[4,5-b]pyridine derivative after purification by column chromatography. What are the possible causes and solutions?

A: Low recovery from column chromatography can stem from several factors. Due to the polar nature of the imidazo[4,5-b]pyridine core, these compounds can interact strongly with silica gel, a common stationary phase. Here is a systematic approach to troubleshoot this issue:

  • Compound Instability on Silica Gel: Some substituted imidazo[4,5-b]pyridines may be unstable on acidic silica gel, leading to degradation during purification.

    • Solution: Test the stability of your compound on a small scale using a thin-layer chromatography (TLC) plate. Spot the compound and let the plate sit for a few hours before eluting to see if any degradation occurs. If instability is confirmed, consider using a deactivated stationary phase, such as silica gel treated with a base (e.g., triethylamine), or an alternative stationary phase like alumina.

  • Irreversible Adsorption: The basic nitrogen atoms in the imidazo[4,5-b]pyridine ring can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or pyridine (typically 0.1-1%), to the eluent. This will compete with your compound for the active sites on the silica gel, reducing tailing and improving recovery.

  • Improper Solvent System: The choice of eluent is critical for efficient elution. If the solvent system is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it may co-elute with impurities.

    • Solution: Systematically screen different solvent systems using TLC. A good starting point for many imidazo[4,5-b]pyridine derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[1] A gradient elution, gradually increasing the polarity of the mobile phase, can be very effective.

  • Co-elution with Highly Polar Impurities: Sometimes, the desired product co-elutes with highly polar impurities, leading to a lower yield of the pure compound after fraction collection.

    • Solution: Optimize the separation on TLC by trying different solvent systems. If baseline separation is not achievable, a different purification technique like preparative HPLC or crystallization might be necessary.

Issue 2: Difficulty in Separating Regioisomers

Q: My synthesis has produced a mixture of regioisomers of a substituted imidazo[4,5-b]pyridine, and I am struggling to separate them by conventional column chromatography. What should I do?

A: The separation of regioisomers is a frequent challenge in the synthesis of substituted imidazo[4,5-b]pyridines due to their very similar physical and chemical properties.[2] Here are some strategies to address this:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.[2]

    • Recommendation: Start with a reversed-phase C18 column and a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[2] A shallow gradient elution is typically required to achieve good resolution.

  • Optimization of Column Chromatography: While challenging, separation by column chromatography can sometimes be achieved with careful optimization.

    • Recommendation: Use a high-performance silica gel with a smaller particle size for better resolution. Employ a very slow and shallow gradient of the eluent. Sometimes, switching to a different stationary phase like alumina can alter the selectivity and improve separation.

  • Fractional Crystallization: If the regioisomers have different solubilities in a particular solvent, fractional crystallization can be an effective and scalable purification method.

    • Recommendation: Experiment with a variety of solvents or solvent mixtures to find one in which one isomer is significantly less soluble than the other. This often requires trial and error.

Issue 3: Product Precipitation or Oiling Out During Work-up or Purification

Q: My imidazo[4,5-b]pyridine derivative precipitates as an oil or an unmanageable solid during aqueous work-up or when I try to crystallize it. How can I handle this?

A: "Oiling out" or uncontrolled precipitation can make isolation and purification difficult. This often happens with compounds that have intermediate polarity and are not highly soluble in either aqueous or common organic solvents.

  • During Aqueous Work-up:

    • Solution: Instead of a sharp change in solvent polarity (e.g., adding a large volume of water to an organic solution), try a more gradual addition. Using a biphasic mixture with a larger volume of a suitable organic solvent during extraction can help keep the product dissolved in the organic layer. If the product is salified, careful pH adjustment can sometimes promote clean precipitation.

  • During Crystallization:

    • Solution: If the compound oils out from a single solvent upon cooling, try using a solvent/anti-solvent system. Dissolve the compound in a good solvent at an elevated temperature, and then slowly add an anti-solvent (in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of substituted imidazo[4,5-b]pyridines?

A1: Common impurities include unreacted starting materials (e.g., diaminopyridines, aldehydes), side-products from incomplete cyclization or over-reaction, and regioisomers, which are often the most challenging to remove.[2]

Q2: How can I effectively remove baseline material (highly polar, immobile on TLC) during column chromatography?

A2: Highly polar impurities that stick to the baseline on TLC can be removed by a few methods. You can first try to precipitate your less polar product from a suitable solvent, leaving the polar impurities in solution. Alternatively, during column chromatography, after eluting your product, you can flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane) to wash out the baseline material before reusing the column.

Q3: Is it better to use a gradient or isocratic elution for column chromatography of these compounds?

A3: For complex mixtures containing compounds with a range of polarities, a gradient elution is generally more efficient. It allows for the separation of less polar components first and then effectively elutes the more polar target compound, often resulting in sharper peaks and better separation from both less polar and more polar impurities. Isocratic elution can be used if the TLC shows good separation between the target compound and impurities with a single solvent system.

Q4: What is the best way to confirm the purity and identity of my purified substituted imidazo[4,5-b]pyridine derivative?

A4: A combination of techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a UV detector is excellent for assessing purity (ideally >95%). To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential.[3] For unambiguous assignment of regioisomers, 2D NMR techniques like NOESY and HMBC can be particularly useful.[2]

Quantitative Data

The purification of substituted imidazo[4,5-b]pyridine derivatives can yield a wide range of recoveries depending on the specific compound, the synthetic route, and the purification method employed. The following table provides representative isolated yields after purification for various derivatives, as reported in the literature.

Compound ClassPurification MethodReported Isolated Yield (%)Reference
2,6-disubstituted imidazo[4,5-b]pyridinesColumn Chromatography35[1]
N3-methyl substituted imidazo[4,5-b]pyridineColumn Chromatography86[1]
N-alkylated imidazo[4,5-b]pyridinesColumn Chromatography54 - 87[4]
1-methylimidazo[4,5-b]pyridine derivativesNot specified54[5]
Amidino-substituted imidazo[4,5-b]pyridinesNot specified58 - 94 (precursors)[6]
N-methyl-substituted imidazo[4,5-b]pyridinesNot specified12 - 16[6]
Alkylated 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineColumn Chromatography10 - 49[7]

Note: The yields reported are often for the entire synthetic sequence and not just the purification step. However, they provide a general indication of the expected recovery of pure product.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography
  • Preparation of the Column:

    • Select a glass column of an appropriate size based on the amount of crude material.

    • Securely place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a slightly more polar solvent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Slowly add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent according to the separation observed on TLC.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection:

    • Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for imidazo[4,5-b]pyridines include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decolorization (Optional):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum recovery, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: General Procedure for Preparative HPLC
  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.

    • Typically, a reversed-phase C18 column is a good starting point.

    • The mobile phase is often a gradient of water and acetonitrile or methanol, with 0.1% formic acid or TFA added to both solvents.

  • Scale-Up:

    • Transfer the analytical method to a preparative HPLC system with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation and Injection:

    • Dissolve the crude sample in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulates.

    • Inject the sample onto the preparative column.

  • Fraction Collection:

    • Monitor the elution using a UV detector at a wavelength where the target compound absorbs strongly.

    • Collect the fraction(s) corresponding to the peak of the pure compound.

  • Product Isolation:

    • Evaporate the solvent from the collected fraction(s) under reduced pressure to obtain the purified product.

Visualizations

Signaling Pathway Involving Imidazo[4,5-b]pyridine Derivatives

Signaling_Pathway cluster_0 Cell Cycle Regulation cluster_1 GABAergic Neurotransmission CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle AuroraB Aurora B AuroraB->CellCycle CDK9 CDK9 CDK9->CellCycle GABAA_Receptor GABA-A Receptor Neuronal_Inhibition Neuronal Inhibition GABAA_Receptor->Neuronal_Inhibition Imidazopyridine Imidazo[4,5-b]pyridine Derivatives Imidazopyridine->CDK2 Inhibition Imidazopyridine->AuroraB Inhibition Imidazopyridine->CDK9 Inhibition Imidazopyridine->GABAA_Receptor Positive Allosteric Modulation

Caption: Imidazo[4,5-b]pyridines can inhibit key kinases in cell cycle regulation and modulate GABA-A receptors.

Experimental Workflow for Purification

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Good Separation Recrystallization Recrystallization TLC->Recrystallization Single Major Spot Crystalline Solid Prep_HPLC Preparative HPLC TLC->Prep_HPLC Poor Separation (e.g., Isomers) Analysis Purity & Structure Confirmation (HPLC, NMR, MS) Column->Analysis Recrystallization->Analysis Prep_HPLC->Analysis Pure Pure Product (>95% Purity) Analysis->Pure

Caption: A general workflow for the purification and analysis of substituted imidazo[4,5-b]pyridine derivatives.

Troubleshooting Logic for Purification

Troubleshooting_Logic Start Low Purity or Yield After Initial Purification Q1 What is the main issue? Start->Q1 LowYield Low Yield Q1->LowYield Yield LowPurity Low Purity Q1->LowPurity Purity Q2_Yield Is the compound stable on silica? LowYield->Q2_Yield Q2_Purity Are impurities more or less polar? LowPurity->Q2_Purity Sol_Yield_Stable Optimize eluent. Add basic modifier. Q2_Yield->Sol_Yield_Stable Yes Sol_Yield_Unstable Use deactivated silica or alumina. Q2_Yield->Sol_Yield_Unstable No Sol_Purity_MorePolar Use less polar eluent. Consider recrystallization. Q2_Purity->Sol_Purity_MorePolar More Polar Sol_Purity_LessPolar Use more polar eluent. Consider prep HPLC for close-running impurities. Q2_Purity->Sol_Purity_LessPolar Less Polar / Similar

Caption: A decision tree to guide troubleshooting efforts during the purification of imidazo[4,5-b]pyridines.

References

common side reactions in the synthesis of imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common and significant side reaction in the synthesis of substituted imidazo[4,5-b]pyridines?

A1: The most frequently encountered side reaction is the formation of regioisomers, particularly during the N-alkylation of the imidazo[4,5-b]pyridine core.[1][2] Due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, and N4), alkylation can occur at different positions, leading to a mixture of products that are often difficult to separate.[2][3]

Q2: What are the primary methods for synthesizing the imidazo[4,5-b]pyridine core, and what initial challenges should I be aware of?

A2: The most prevalent method is the condensation of a 2,3-diaminopyridine derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid (often referred to as the Phillips-Ladenburg synthesis).[1][4] Key challenges in this initial step include incomplete reactions leading to low yields and potential degradation of starting materials or the final product, especially under harsh conditions like high temperatures.[1]

Q3: How can I definitively determine the structure of the N-alkylated regioisomers I've synthesized?

A3: Unambiguous structural elucidation of N-alkylated regioisomers requires two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy.[5] Specifically, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful techniques. NOESY identifies protons that are close in space, which is particularly useful for distinguishing the N-4 isomer by observing a correlation between the N-4 substituent's protons and the H-5 proton of the pyridine ring.[5][6] HMBC reveals correlations between protons and carbons separated by two or three bonds, helping to establish connectivity to the correct nitrogen atom.[5][7]

Q4: Are there any alternative strategies to direct N-alkylation that offer better regiocontrol?

A4: Yes, alternative methods can provide improved regioselectivity. One such approach is a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in-situ cyclization, which can provide specific access to N1-substituted products.[8] Another strategy involves the synthesis of a pre-N-substituted diaminopyridine which is then cyclized. This avoids the issue of alkylating the heterocyclic core directly.[9]

Troubleshooting Guides

Issue 1: Low Yield in the Initial Condensation Reaction

Problem: The condensation of 2,3-diaminopyridine with an aldehyde or carboxylic acid results in a low yield of the desired imidazo[4,5-b]pyridine.

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Consider extending the reaction time or cautiously increasing the temperature.[1] For carboxylic acid condensations, using a dehydrating agent like polyphosphoric acid (PPA) can improve yields.[4]
Degradation of Starting Materials or Product Ensure the use of high-purity, dry reagents and solvents.[1] If the reactants or product are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.[1]
Suboptimal Reaction Conditions Experiment with different solvents (e.g., nitrobenzene, acetic acid, or dimethyl sulfoxide) and catalysts.[1][9] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[9]
Inefficient Purification Evaluate the purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from an appropriate solvent can also enhance both yield and purity.[1]
Issue 2: Formation of a Mixture of Regioisomers during N-Alkylation

Problem: N-alkylation of the imidazo[4,5-b]pyridine core produces a mixture of N1, N3, and/or N4 isomers that are difficult to separate.

Possible CauseSuggested Solution
Lack of Regiocontrol The regioselectivity of N-alkylation is highly dependent on the reaction conditions. Experiment with different bases (e.g., K₂CO₃, NaH), solvents (e.g., DMF, THF, acetonitrile), and temperatures to optimize the ratio for the desired isomer.[3][6] The use of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) can also influence the outcome.[10]
Steric and Electronic Effects The steric bulk of both the substituent on the imidazo[4,5-b]pyridine core and the alkylating agent can influence the site of alkylation. For instance, bulky substituents may favor alkylation at a less hindered nitrogen. Computational studies suggest that regioselectivity can be governed by "steric approach control".
Nature of the Alkylating Agent The reactivity of the alkylating agent plays a role. For example, the reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with some alkyl halides gives a mixture of N3 and N4 isomers, while reaction with ethyl bromoacetate can yield all three N1, N3, and N4 isomers.[10]

Quantitative Data on Regioisomer Formation

The ratio of N-alkylated regioisomers is highly dependent on the specific substrate and reaction conditions. Below is a summary of reported data to illustrate this variability.

Imidazo[4,5-b]pyridine SubstrateAlkylating AgentBase / SolventObserved Regioisomer Ratio
2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine-4-oxiden-butyl bromideK₂CO₃ / DMFN4 isomer was mainly formed.
2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridine-4-oxide4-fluorobenzyl bromideK₂CO₃ / DMFN4:N1 = 50:1
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAlkyl halidesPTC conditionsMixture of N3 and N4 isomers.[10]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridineEthyl bromoacetatePTC conditionsMixture of N1, N3, and N4 isomers.[10]
2- or 6-chlorinated purine analogues (related structures)Benzyl bromidesK₂CO₃ / DMFN-alkylation can occur on either the five-membered imidazole ring or the six-membered pyrimidine ring depending on the position of the chloro substituent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-imidazo[4,5-b]pyridines

This protocol is a generalized procedure based on the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene or acetic acid), add the appropriately substituted benzaldehyde (1.0–1.2 equivalents).[1]

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for 2–12 hours. Monitor the reaction's progress by TLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-imidazo[4,5-b]pyridine.[1]

Protocol 2: General Procedure for N-Alkylation

This protocol describes a general procedure for the N-alkylation of a substituted imidazo[4,5-b]pyridine.

  • To a solution of the substituted imidazo[4,5-b]pyridine (1.0 equivalent) in N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.2 equivalents).[3]

  • Optionally, a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB, 0.15 equivalents) can be added.[3]

  • Stir the mixture at room temperature and add the alkylating agent (1.6 equivalents) dropwise.[3]

  • Continue stirring the reaction mixture at room temperature for up to 24 hours, monitoring the progress by TLC.[3]

  • After the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Purify the product mixture by column chromatography to separate the regioisomers.

Protocol 3: Chromatographic Separation and Structural Elucidation of Regioisomers

HPLC Separation:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate).[1]

  • Gradient Elution: Develop a gradient elution method. A typical starting point could be a linear gradient from 5-95% of the organic solvent over 20-30 minutes.[1]

  • Optimization: Inject a sample of the regioisomeric mixture and monitor the separation. Adjust the gradient slope, flow rate, and mobile phase composition to optimize the resolution between the isomer peaks.[1]

2D NMR for Structural Elucidation:

  • Sample Preparation: Dissolve 5-10 mg of each purified regioisomer in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) and filter into a 5 mm NMR tube.[5] For NOESY experiments, it is recommended to degas the sample.[5]

  • Acquire Spectra: Run standard 2D NOESY and HMBC experiments.

  • Analysis:

    • For NOESY: Look for a through-space correlation between the protons of the N-alkyl substituent and a proton on the pyridine ring (e.g., H-5 for the N-4 isomer).[5][6]

    • For HMBC: Identify long-range (2-3 bond) correlations between the protons of the N-alkyl substituent and the carbons of the imidazo[4,5-b]pyridine core to confirm the point of attachment.[5][7]

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Analysis of Imidazo[4,5-b]pyridines cluster_synthesis Synthesis cluster_analysis Purification & Analysis start 2,3-Diaminopyridine + Aldehyde/Carboxylic Acid condensation Condensation Reaction (e.g., Phillips-Ladenburg) start->condensation core Imidazo[4,5-b]pyridine Core condensation->core alkylation N-Alkylation with Alkyl Halide core->alkylation mixture Mixture of Regioisomers alkylation->mixture purification Purification (e.g., HPLC) mixture->purification isomers Isolated Regioisomers purification->isomers nmr Structural Elucidation (2D NMR: NOESY, HMBC) isomers->nmr structure Confirmed Structures nmr->structure

Caption: Workflow for the synthesis and analysis of imidazo[4,5-b]pyridines.

troubleshooting_logic Troubleshooting Logic for N-Alkylation start N-Alkylation Reaction check_isomers Undesirable Regioisomer Ratio? start->check_isomers change_base Modify Base (e.g., K₂CO₃, NaH) check_isomers->change_base Yes success Desired Regioisomer Ratio check_isomers->success No change_solvent Change Solvent (e.g., DMF, THF) change_base->change_solvent change_temp Adjust Temperature change_solvent->change_temp change_alkylating_agent Modify Alkylating Agent (Steric/Electronic Effects) change_temp->change_alkylating_agent change_alkylating_agent->start Re-run Reaction

Caption: Troubleshooting logic for optimizing N-alkylation regioselectivity.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Brominated Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of brominated imidazo[4,5-b]pyridines. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity for this critical transformation in medicinal chemistry and materials science.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated imidazo[4,5-b]pyridine is resulting in low to no yield. What are the primary contributing factors?

A1: Low yields in the Suzuki coupling of brominated imidazo[4,5-b]pyridines can stem from several issues. The nitrogen-rich nature of the imidazo[4,5-b]pyridine core can lead to catalyst poisoning, where the lone pair of electrons on the nitrogen atoms coordinate to the palladium catalyst, inhibiting its activity.[1] Additionally, poor solubility of the heterocyclic starting material in common organic solvents can hinder the reaction.[1] Other potential causes include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), degradation of the boronic acid (protodeboronation), or dehalogenation of the starting material.

Q2: How can I mitigate catalyst poisoning when working with imidazo[4,5-b]pyridines?

A2: To minimize catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[1]

  • Pre-catalyst Use: Utilize pre-formed palladium precatalysts which can be more robust and efficient.

  • Slow Addition: Adding the brominated imidazo[4,5-b]pyridine slowly to the reaction mixture can help maintain a low concentration of the potentially inhibiting substrate, thus reducing its effect on the catalyst.[1]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The two most prevalent side reactions are protodeboronation and dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, which is then replaced by a hydrogen atom. This is particularly problematic with electron-deficient heteroaryl boronic acids.[1] To minimize this, use more stable boronic esters (e.g., pinacol or MIDA esters) or conduct the reaction under anhydrous conditions.[1]

  • Dehalogenation: This involves the replacement of the bromine atom on the imidazo[4,5-b]pyridine with a hydrogen atom. This can be influenced by the choice of base, solvent, and temperature. Screening different bases and ensuring the use of high-purity, anhydrous solvents can help reduce this side reaction.

Q4: How do I choose the optimal base and solvent for my reaction?

A4: The choice of base and solvent is critical and often substrate-dependent.

  • Base: Inorganic bases are required to activate the boronic acid.[2] For imidazo[4,5-b]pyridines, potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) have been shown to be effective.[3][4] The choice may depend on the solvent system; for instance, weaker bases are often used in polar aprotic solvents like DMF.

  • Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[5] Toluene/ethanol and dioxane/water are frequently employed solvent systems for the Suzuki coupling of imidazo[4,5-b]pyridines.[3] Microwave irradiation in aqueous media has also been reported to be effective, often leading to shorter reaction times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Formation Catalyst poisoning by the nitrogen heterocycle.- Use bulky, electron-rich ligands (e.g., SPhos, XPhos).- Employ a palladium pre-catalyst.- Add the brominated imidazo[4,5-b]pyridine slowly to the reaction.[1]
Poor solubility of starting materials.- Screen different solvent systems (e.g., dioxane/water, toluene/ethanol, DMF).- Increase the reaction temperature.
Inactive catalyst.- Ensure your palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).- Degas the reaction mixture thoroughly to prevent catalyst oxidation.
Significant Dehalogenation of Starting Material The reaction conditions favor the reductive dehalogenation pathway.- Screen different bases; some bases can act as hydride donors.- Use high-purity, anhydrous solvents.- Lower the reaction temperature and shorten the reaction time.
Presence of Homocoupled Byproducts Oxygen in the reaction mixture promoting boronic acid homocoupling.- Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
Pd(II) mediated homocoupling.- Add a mild reducing agent.- Ensure efficient generation and maintenance of the Pd(0) active species.[1]
Incomplete Consumption of Starting Material Suboptimal reaction conditions.- Increase catalyst loading.- Screen different palladium sources and ligands.- Optimize the reaction temperature and time.
Reaction Works at Small Scale but Fails on Scale-up Inefficient mixing or heat transfer.- Ensure vigorous stirring.- Monitor the internal reaction temperature.
Introduction of impurities on a larger scale.- Ensure all reagents and solvents are of high purity.

Data Presentation: Optimization of Suzuki Coupling Conditions

The following table summarizes the optimization of reaction conditions for the Suzuki coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid, adapted from Bergman et al.[3] This data provides a comparative look at the impact of different catalysts, bases, and solvents on the reaction outcome.

EntryCatalystBaseSolventHeatingTime (h)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)Conventional48Moderate
2Pd(dppf)Cl₂K₂CO₃Toluene/Ethanol (4:1)Conventional48Low
3Pd(PPh₃)₄Cs₂CO₃Toluene/Ethanol (4:1)Conventional48Moderate
4Pd(PPh₃)₄K₃PO₄Toluene/Ethanol (4:1)Conventional48Low
5Pd(PPh₃)₄K₂CO₃DioxaneConventional48Low
6Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (4:1)Microwave2High

Note: "Low", "Moderate", and "High" yields are qualitative descriptors based on the original publication's findings.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Brominated Imidazo[4,5-b]pyridines (Conventional Heating)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Brominated imidazo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Ethanol 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the brominated imidazo[4,5-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Suzuki Coupling

Materials:

  • Brominated imidazo[4,5-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)

  • Base (e.g., Na₂CO₃, 5.0 equiv)

  • Degassed water

Procedure:

  • In a microwave reactor tube, combine the brominated imidazo[4,5-b]pyridine, arylboronic acid, palladium catalyst, and base.

  • Add degassed water.

  • Seal the tube and place it in the microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 120 °C) for the designated time (e.g., 2 hours).

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (Imidazo[4,5-b]pyridine-Br) Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction catalyst_issue Check for Catalyst Poisoning start->catalyst_issue solubility_issue Check Solubility catalyst_issue->solubility_issue No change_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_issue->change_ligand Yes conditions_issue Review Reaction Conditions solubility_issue->conditions_issue No change_solvent Screen Solvents (Dioxane/H2O, Toluene/EtOH) solubility_issue->change_solvent Yes side_reactions Analyze for Side Reactions conditions_issue->side_reactions No optimize_base Optimize Base (K2CO3, K3PO4) conditions_issue->optimize_base Yes dehalogenation Dehalogenation Detected side_reactions->dehalogenation Yes protodeboronation Protodeboronation Detected side_reactions->protodeboronation Yes slow_addition Slow Addition of Heterocycle change_ligand->slow_addition success Improved Yield slow_addition->success increase_temp Increase Temperature change_solvent->increase_temp increase_temp->success check_reagents Ensure Reagent Purity & Anhydrous Conditions optimize_base->check_reagents check_reagents->success dehalogenation->optimize_base protodeboronation->check_reagents

Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for troubleshooting the Buchwald-Hartwig amination of electron-deficient heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to enhance your reaction success.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of an electron-deficient heterocycle (e.g., pyridine, pyrimidine) resulting in a low yield or no reaction?

Low yields in the amination of electron-deficient heterocycles are common and can be attributed to several factors:

  • Catalyst Poisoning: The most frequent issue is the coordination of the nitrogen atom within the heterocyclic substrate to the palladium catalyst, which inhibits its catalytic activity.[1] This is particularly problematic for substrates like 2-halopyridines.[1]

  • Suboptimal Ligand Choice: The ligand is crucial for shielding the palladium center and facilitating the catalytic cycle. An inadequate ligand may not be sterically bulky or electron-rich enough to prevent substrate coordination and promote reductive elimination.[1][2]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the catalytic cycle. Conversely, a base that is too strong could lead to side reactions or be incompatible with sensitive functional groups on your substrates.[1][3]

  • Poor Reagent Purity or Inert Atmosphere: Palladium catalysts are highly sensitive to oxygen and moisture. The use of impure reagents, insufficiently dried solvents, or a compromised inert atmosphere can lead to catalyst deactivation and reaction failure.[1]

  • Inappropriate Reaction Temperature: While heating is generally required (typically 80-110 °C), excessively high temperatures can cause thermal decomposition of the catalyst, often observed as the formation of palladium black.[1]

Q2: I see a black precipitate forming in my reaction. What is it and what should I do?

The formation of a fine black precipitate is indicative of "palladium black," which is metallic palladium that has precipitated out of the catalytic cycle.[1] This signifies catalyst decomposition and a halt in catalytic activity.

  • Possible Cause: This is often due to excessive heat.[1]

  • Solution: Lower the reaction temperature to a range of 80-90 °C and potentially increase the reaction time. It is also prudent to re-evaluate your ligand choice, as a more robust ligand can help stabilize the catalyst.

Q3: My starting materials are not fully dissolving. How does this affect the reaction?

Poor solubility of either the heteroaryl halide, amine, or base will result in a slow and inefficient reaction.[1]

  • Solution: Toluene and 1,4-dioxane are common and effective solvents for this reaction.[1][4] If solubility issues persist, consider a more polar solvent such as DMF, but be aware that it can sometimes coordinate to the palladium center and inhibit catalysis.[1][5]

Q4: How do I choose the right ligand for my electron-deficient heterocycle?

The key is to select sterically hindered and electron-rich phosphine ligands.[1] These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the heterocyclic nitrogen from binding and poisoning the catalyst.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative due to their strong σ-donating properties.[6][7]

Troubleshooting Guide

Issue: Low to No Product Formation

If your reaction shows minimal or no conversion, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

G cluster_start Initial Observation cluster_checks Primary Checks cluster_optimization Systematic Optimization (Change One Variable at a Time) cluster_outcome Outcome Start Low/No Product Inert_Atmosphere Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) Start->Inert_Atmosphere Is Setup Correct? Reagent_Purity Check Reagent Purity (Solvents, Amine, Base) Inert_Atmosphere->Reagent_Purity Yes Solubility Assess Solubility of All Components Reagent_Purity->Solubility Yes Screen_Ligand Screen Ligands (e.g., XPhos, RuPhos, tBuXPhos) Solubility->Screen_Ligand Yes Screen_Base Screen Bases (e.g., NaOtBu, K3PO4, Cs2CO3) Screen_Ligand->Screen_Base No Improvement Success Reaction Success Screen_Ligand->Success Improvement Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane, tBuOH) Screen_Base->Screen_Solvent No Improvement Screen_Base->Success Improvement Adjust_Temp Adjust Temperature (Typically 80-110°C) Screen_Solvent->Adjust_Temp No Improvement Screen_Solvent->Success Improvement Adjust_Temp->Screen_Ligand Iterate Adjust_Temp->Success Improvement

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Data Presentation: Parameter Screening

Systematic screening of reaction parameters is crucial for optimization. Below is a sample table illustrating an optimization workflow for the coupling of 2-chloropyrimidine with morpholine. This data is representative and serves to illustrate a methodical approach.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene10045
2Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10065
3Pd₂(dba)₃ (2)tBuXPhos (4)NaOtBu (1.5)Toluene10078
4Pd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄ (2.0)Toluene10052
5Pd₂(dba)₃ (2)tBuXPhos (4)Cs₂CO₃ (2.0)Toluene10068
6Pd₂(dba)₃ (2)tBuXPhos (4)NaOtBu (1.5)1,4-Dioxane10085
7Pd₂(dba)₃ (2)tBuXPhos (4)NaOtBu (1.5)1,4-Dioxane8091

Key Experimental Protocol

This protocol provides a general and reliable starting point for the Buchwald-Hartwig amination of an electron-deficient heteroaryl halide.

Materials:

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Electron-deficient heteroaryl halide (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst, the base, and the heteroaryl halide.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.

  • Inerting: Seal the vessel and purge with an inert gas for 5-10 minutes.

  • Heating and Stirring: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the allotted time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the dried solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Side Reactions

Understanding the mechanism is key to troubleshooting. The primary challenge with electron-deficient heterocycles is the off-cycle catalyst inhibition.

G cluster_inhibition Catalyst Poisoning (Off-Cycle) Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Complex Pd0->OA + Ar-X Poisoned_Catalyst [L-Pd(0)]-Heterocycle (Inactive Complex) Pd0->Poisoned_Catalyst + Heteroaryl-X (N-coordination) Amine_Complex Amine-Pd(II) Complex OA->Amine_Complex + HNR'R'' Amido_Complex Amido-Pd(II) Complex Amine_Complex->Amido_Complex - HX (+ Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido_Complex->Product

References

Technical Support Center: Purification of Substituted Imidazo[4,5-b]pyridine Regioisomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of regioisomers of substituted imidazo[4,5-b]pyridines using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of imidazo[4,5-b]pyridine regioisomers.

Issue 1: Poor or No Resolution of Regioisomer Peaks

  • Q1: My regioisomers are co-eluting or have very poor resolution. What is the primary reason for this? A: Regioisomers of substituted imidazo[4,5-b]pyridines often possess very similar physicochemical properties, such as polarity, molecular weight, and pKa.[1][2] This inherent similarity makes their separation challenging with standard reversed-phase HPLC methods, as the subtle differences in substituent positions require highly selective chromatographic conditions to achieve baseline separation.[1]

  • Q2: What are the most critical HPLC parameters to adjust for improving the resolution of these isomers? A: To enhance the resolution of closely eluting or co-eluting regioisomers, focus on optimizing the following parameters:

    • Stationary Phase Selection: The choice of HPLC column is paramount. Standard C18 columns may not be sufficient.[1]

    • Mobile Phase Composition: The organic solvent type, mobile phase pH, and buffer concentration can significantly influence selectivity.[1][3]

    • Column Temperature: Adjusting the temperature can affect the thermodynamics of the separation, potentially improving peak shape and resolution.[1]

  • Q3: Which alternative stationary phases should I consider if a standard C18 column fails? A: Consider columns that offer different separation mechanisms beyond simple hydrophobic interactions:

    • Phenyl Phases: These provide π-π interactions, which can be effective for aromatic compounds like imidazo[4,5-b]pyridines.[1]

    • Fluorinated Phases (e.g., PFP - Pentafluorophenyl): These offer alternative selectivity through dipole-dipole and ion-exchange interactions.[1]

    • Mixed-Mode Columns: These columns combine hydrophobic and ion-exchange properties, providing additional control over the separation of structurally similar, ionizable compounds.[4]

  • Q4: How does changing the organic modifier in the mobile phase affect the separation? A: Switching between acetonitrile and methanol can alter the selectivity of the separation.[1] These solvents have different properties that can change how the isomers interact with the stationary phase, sometimes leading to improved resolution.

Issue 2: Peak Tailing and Asymmetric Peaks

  • Q5: My peaks for the imidazo[4,5-b]pyridine isomers are tailing. What causes this and how can I fix it? A: Peak tailing for basic compounds like imidazo[4,5-b]pyridines is often caused by secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[5] To mitigate this:

    • Adjust Mobile Phase pH: Operate at a pH where the analyte is in a consistent, preferably un-ionized, state. Since these are basic compounds, increasing the pH can suppress ionization and improve peak shape.[3] However, ensure the pH is compatible with your column's stability range (typically pH 2-8 for silica-based columns).[5]

    • Use a Competing Base: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase.[6] TEA will interact with the active silanol sites, reducing their availability to interact with your analytes.[6]

    • Use a Modern, End-Capped Column: Newer columns are often better end-capped, meaning they have fewer free silanol groups, which reduces the chances of peak tailing.

Issue 3: Inconsistent and Drifting Retention Times

  • Q6: I'm observing irreproducible retention times for my isomers. What are the likely causes? A: Shifting retention times can make peak identification unreliable. Common causes include:

    • Mobile Phase Preparation: In reversed-phase chromatography, even a 1% change in the organic solvent composition can lead to a 5-15% change in retention time.[1] Ensure mobile phases are prepared accurately, preferably by weight.

    • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting an analysis sequence, especially when using gradient methods.[1]

    • Temperature Fluctuations: Inconsistent column temperature can cause retention times to drift. Using a column oven is crucial for maintaining a stable temperature.[2]

    • Mobile Phase pH Instability: The pH of the mobile phase should be controlled with a suitable buffer, as fluctuations can significantly impact the retention of ionizable compounds.[7]

Issue 4: Noisy or Drifting Baseline

  • Q7: My HPLC baseline is noisy and drifting, making it difficult to integrate small peaks. What should I check? A: A noisy or drifting baseline can obscure peaks and affect the accuracy of quantification. Common causes and solutions are:

    • Air Bubbles: Air bubbles in the mobile phase, pump, or detector can cause baseline noise. Degas the mobile phase thoroughly using sonication, vacuum filtration, or helium sparging, and purge the pump.[2]

    • Contamination: Contaminated mobile phase solvents or a fouled column can lead to a drifting baseline.[2] Use high-purity solvents, prepare fresh mobile phases, and flush the column with a strong solvent.[2]

    • Temperature Fluctuations: Ensure the column and mobile phase are at a stable temperature. A column oven is highly recommended.[2]

Frequently Asked Questions (FAQs)

  • Q8: Why is it often necessary to use a buffer and control the pH of the mobile phase for separating imidazo[4,5-b]pyridines? A: Imidazo[4,5-b]pyridines are basic compounds and are therefore ionizable.[8] The pH of the mobile phase dictates the degree of ionization of these analytes.[3] Since the ionized form is more polar, it will be retained less on a reversed-phase column.[3] By controlling the pH with a buffer, you can ensure the analytes are in a consistent ionization state (either fully ionized or fully suppressed), which leads to reproducible retention times and improved peak shapes.[5][7] It is generally recommended to work at a pH that is at least one or two units away from the analyte's pKa.[7]

  • Q9: What is a good starting point for developing an HPLC method for these regioisomers? A: A good starting point is to use a reversed-phase C18 or Phenyl column with a gradient elution.[1][2] For the mobile phase, you can begin with:

    • Solvent A: Water with 0.1% formic acid (for an acidic pH) or 10 mM ammonium formate.

    • Solvent B: Acetonitrile or Methanol. A typical starting gradient could be a linear ramp from 5-95% Solvent B over 20-30 minutes.[2] From there, you can optimize the gradient slope, flow rate, and mobile phase composition to improve resolution.[2]

  • Q10: How can I confirm the identity of the separated regioisomer peaks? A: After separation, collecting the fractions for each peak and subjecting them to further analysis is essential for unambiguous structure determination.[2] Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the regioisomers.[2]

  • Q11: Can chiral imidazo[4,5-b]pyridine derivatives be separated by HPLC? A: Yes, if the substituted imidazo[4,5-b]pyridines are chiral, their enantiomers can be separated using chiral stationary phases (CSPs). Polysaccharide-based CSPs are commonly used for this purpose.[9]

Data Presentation

Table 1: Typical HPLC Parameters for Regioisomer Separation

ParameterTypical Setting/ValueRationale
Column Type Reversed-Phase C18, Phenyl-Hexyl, PFPPhenyl and PFP phases offer alternative selectivity for aromatic isomers.[1]
Column Dimensions 4.6 mm x 150/250 mm, 3.5-5 µmStandard analytical column dimensions.
Mobile Phase A Water + 0.1% Formic Acid or 0.1% TFAAcidic modifier to control ionization and improve peak shape.[2]
Mobile Phase B Acetonitrile or MethanolStandard organic modifiers for reversed-phase HPLC.[1]
Elution Mode GradientOften necessary to resolve closely eluting peaks and clean the column.[2]
Flow Rate 0.8 - 1.2 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 25 - 40 °CHigher temperatures can improve efficiency but may alter selectivity.[1]
Detection UV (e.g., 220 nm, 254 nm)Imidazo[4,5-b]pyridines are UV-active.
Injection Volume 5 - 20 µLStandard injection volumes.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Poor Resolution Similar polarity of isomers; Inappropriate columnTry a Phenyl or PFP column; Optimize mobile phase pH and organic modifier.[1][6]
Peak Tailing Secondary interactions with silanolsAdd a competing base (e.g., 0.1% TEA); Adjust pH; Use an end-capped column.[6]
Drifting Retention Poor temperature control; Inconsistent mobile phaseUse a column oven; Prepare mobile phase carefully by weight; Ensure column equilibration.[1][2]
Noisy Baseline Air bubbles; Contaminated mobile phaseDegas mobile phase; Use high-purity solvents and prepare fresh.[2]

Experimental Protocols

Protocol: General Analytical HPLC Method Development for Regioisomer Separation

  • Sample Preparation: Dissolve the regioisomeric mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water/acetonitrile or methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

    • Install a reversed-phase column (e.g., Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 1 L of deionized water containing 0.1% (v/v) formic acid.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: Linear gradient from 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: Return to 10% B (re-equilibration)

  • Method Optimization:

    • Inject the sample and evaluate the chromatogram.

    • If resolution is poor, adjust the gradient slope (e.g., make it shallower over a longer time).

    • If peaks are still not resolved, switch the organic modifier to methanol (Mobile Phase B) and repeat the analysis.

    • Test different pH conditions by using alternative mobile phase additives (e.g., 10 mM ammonium acetate for a less acidic pH), ensuring compatibility with the column.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start: HPLC Analysis cluster_evaluation Peak Evaluation cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome Start Inject Regioisomer Mixture Eval Evaluate Resolution & Peak Shape Start->Eval Opt_Mobile Optimize Mobile Phase Eval->Opt_Mobile Poor Resolution Opt_pH Adjust pH / Add Modifier (TEA) Eval->Opt_pH Peak Tailing Success Successful Separation Eval->Success Good Resolution & Peak Shape Opt_Stationary Change Stationary Phase (e.g., Phenyl, PFP) Opt_Stationary->Eval Re-evaluate Failure Consult Specialist Opt_Stationary->Failure Still No Resolution Opt_Mobile->Eval Re-evaluate Opt_Mobile->Opt_Stationary No Improvement Opt_pH->Eval Re-evaluate

Caption: A workflow for troubleshooting poor HPLC separation of regioisomers.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis Prep_Sample 1. Sample Preparation (Dissolve & Filter) Equilibrate 3. Column Equilibration Prep_Sample->Equilibrate Prep_Mobile 2. Mobile Phase Preparation (Buffer + Organic, Degas) Prep_Mobile->Equilibrate Inject 4. Inject Sample Equilibrate->Inject Run_Gradient 5. Run Gradient Method Inject->Run_Gradient Analyze 6. Analyze Data (Resolution, Purity) Run_Gradient->Analyze Collect 7. Fraction Collection (Prep HPLC) Analyze->Collect If separation is successful Confirm 8. Structure Confirmation (NMR) Collect->Confirm

Caption: A general experimental workflow for HPLC purification and analysis.

References

preventing decomposition of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent decomposition and overcome common challenges during reactions with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with this compound during reactions?

A1: this compound, a purine isostere, can be susceptible to several side reactions and decomposition pathways depending on the reaction conditions. Key issues include non-selective N-alkylation, potential dehalogenation, and interactions with palladium catalysts that can affect reaction efficiency. The imidazo[4,5-b]pyridine core itself is a versatile scaffold in medicinal chemistry, but its reactivity requires careful control of reaction parameters.[1][2][3]

Q2: I am observing the formation of multiple products in my N-alkylation reaction. How can I improve the regioselectivity?

A2: The alkylation of the imidazo[4,5-b]pyridine core can be non-selective, often yielding a mixture of mono- and poly-alkylated products.[4] To enhance regioselectivity for the desired N-substituted product, consider the following:

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role. Using a milder base and a non-polar aprotic solvent may favor the desired isomer. For instance, using potassium carbonate in DMF is a common condition for N-alkylation.[2][5]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

  • Protecting Groups: Although more synthetically intensive, using a protecting group strategy for one of the nitrogen atoms can ensure specific alkylation.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is sluggish or fails. What could be the cause?

A3: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] To mitigate this, consider the following troubleshooting steps:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XantPhos or BINAP can often enhance catalyst performance and prevent catalyst deactivation.[1]

  • Catalyst Choice: Using pre-formed palladium catalysts or catalyst systems specifically designed for heteroaromatic compounds can be beneficial.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.

Q4: Is dehalogenation a significant side reaction with this compound?

A4: While not extensively documented specifically for this molecule, dehalogenation is a known side reaction for bromo-aromatic compounds in palladium-catalyzed reactions, often occurring via hydrodehalogenation. This can be promoted by certain reaction conditions, such as the presence of a hydrogen source (e.g., protic solvents, certain bases) and elevated temperatures. To minimize dehalogenation, ensure anhydrous and aprotic solvents are used and consider optimizing the temperature and reaction time.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield in Suzuki Coupling Reactions

Possible Cause Suggested Solution
Catalyst Inactivation Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to protect the palladium center. Consider using a pre-catalyst that is more resistant to deactivation.
Suboptimal Base Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome.
Inefficient Transmetalation Ensure the boronic acid is of high quality. The addition of water to the solvent system (e.g., dioxane/water) is often necessary to facilitate transmetalation.
Decomposition of Starting Material Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged heating.

Issue 2: Formation of Impurities in Buchwald-Hartwig Amination

Possible Cause Suggested Solution
Side Reactions of the Amine Use a slight excess of the amine (1.1-1.2 equivalents). Ensure the amine is pure and dry.
Hydrodehalogenation Use anhydrous, aprotic solvents like toluene or dioxane. Minimize reaction time and temperature.
Homocoupling of the Aryl Halide Optimize the catalyst and ligand loading. Lowering the catalyst concentration can sometimes reduce homocoupling.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. Avoid solvents that can react with the strong bases used.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid. Optimization for specific substrates is recommended.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Procedure:

    • In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the palladium-catalyzed amination of this compound.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous solvent (e.g., Toluene)

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine the this compound, palladium precursor, ligand, and base.

    • Add the anhydrous solvent, followed by the amine.

    • Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer and concentrate under vacuum.

    • Purify the product by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K3PO4) - Pd Catalyst (e.g., Pd(PPh3)4) B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Degassed Solvent: (e.g., Dioxane/Water) B->C D Heat and Stir: (85-95 °C, 15-18h) C->D E Monitor Progress: (TLC or LC-MS) D->E F Cool and Dilute: (Ethyl Acetate) E->F G Filter and Wash: (Water, Brine) F->G H Dry and Concentrate G->H I Purify: (Column Chromatography) H->I

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Experimental_Workflow_Buchwald_Hartwig cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Work-up & Purification A_bh Combine Solids: - this compound - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) B_bh Add Anhydrous Solvent: (e.g., Toluene) A_bh->B_bh C_bh Add Amine B_bh->C_bh D_bh Heat and Stir: (80-110 °C) C_bh->D_bh E_bh Monitor Progress: (TLC or LC-MS) D_bh->E_bh F_bh Cool and Dilute E_bh->F_bh G_bh Filter through Celite F_bh->G_bh H_bh Wash and Dry Organic Layer G_bh->H_bh I_bh Concentrate and Purify: (Column Chromatography) H_bh->I_bh

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting_Logic cluster_reaction_type Identify Reaction Type cluster_pd_issues Troubleshoot Cross-Coupling cluster_alk_issues Troubleshoot N-Alkylation start Low Yield or Decomposition? pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling n_alkylation N-Alkylation start->n_alkylation catalyst_issue Catalyst Inhibition? (Pyridine Coordination) pd_coupling->catalyst_issue dehalogenation_issue Dehalogenation? pd_coupling->dehalogenation_issue regio_issue Poor Regioselectivity? n_alkylation->regio_issue catalyst_solution Use Bulky Ligand (e.g., XPhos) Optimize Catalyst catalyst_issue->catalyst_solution dehalogenation_solution Use Anhydrous Solvent Optimize Temperature dehalogenation_issue->dehalogenation_solution regio_solution Screen Base/Solvent Lower Temperature regio_issue->regio_solution

Caption: Troubleshooting Logic for Common Issues.

References

Technical Support Center: Scale-up Synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of this compound?

A1: The main challenges encountered during the scale-up synthesis of this compound are typically low yields and a lack of regioselectivity during the N-methylation step. This often results in the formation of difficult-to-separate regioisomers, complicating purification and reducing the overall efficiency of the synthesis.

Q2: Which synthetic route is commonly employed for the preparation of the 6-Bromo-3H-imidazo[4,5-b]pyridine core?

A2: A prevalent method for synthesizing the 6-Bromo-3H-imidazo[4,5-b]pyridine scaffold is the condensation of 5-bromo-2,3-diaminopyridine with a suitable one-carbon source, such as formic acid or triethyl orthoformate.[1] This cyclization reaction forms the imidazole ring fused to the pyridine core.

Q3: How can the formation of regioisomers during N-methylation be controlled?

A3: Controlling the regioselectivity of N-methylation is a critical challenge. Strategies to favor the desired N3-methylated isomer include the use of specific protecting groups to block the N1 position before methylation, followed by deprotection. Additionally, exploring alternative methylation reagents and optimizing reaction conditions such as temperature, solvent, and base can influence the isomeric ratio.[2] More advanced methods, such as enzymatic N-methylation, have shown high regioselectivity for related heterocyclic compounds and could be an area for investigation.[3][4][5]

Q4: What are the recommended analytical techniques for characterizing the final product and identifying impurities?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment. High-Performance Liquid Chromatography (HPLC) is crucial for determining purity and quantifying the ratio of regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like NOESY and HMBC) is vital for structural elucidation and confirming the position of the methyl group. Mass Spectrometry (MS) is used to confirm the molecular weight of the product and identify potential byproducts.

Troubleshooting Guide

Issue 1: Low Yield of 6-Bromo-3H-imidazo[4,5-b]pyridine Core Synthesis
Possible Cause Suggested Solution
Incomplete Cyclization Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Consider extending the reaction time or moderately increasing the temperature. Ensure the starting materials are of high purity and the solvent is anhydrous.
Side Reactions The formation of byproducts can reduce the yield. Analyze the crude reaction mixture by LC-MS to identify potential side products. Adjusting the reaction temperature or the rate of addition of reagents may minimize side reactions.
Product Degradation Imidazo[4,5-b]pyridines can be sensitive to harsh acidic or basic conditions and high temperatures. Ensure that the workup procedure is not overly aggressive. If the product is light-sensitive, protect the reaction vessel from light.
Inefficient Purification Product loss can occur during purification. Optimize the recrystallization solvent system or the mobile phase for column chromatography to improve recovery.
Issue 2: Poor Regioselectivity in the N-methylation Step
Possible Cause Suggested Solution
Similar Reactivity of N1 and N3 Nitrogens The N1 and N3 positions on the imidazole ring have similar nucleophilicity, leading to a mixture of methylated products. Employ a protecting group strategy. For example, protect the N1 position with a removable group before methylation.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature can influence the regioselectivity. Screen different conditions. For instance, a bulkier base might sterically hinder methylation at one position over the other. Lowering the reaction temperature may also improve selectivity.
Nature of the Methylating Agent The reactivity of the methylating agent can affect the outcome. Experiment with different methylating agents, such as methyl iodide, dimethyl sulfate, or methyl tosylate, to see if the isomeric ratio improves.
Issue 3: Difficulty in Separating Regioisomers
Possible Cause Suggested Solution
Similar Physicochemical Properties Regioisomers often have very similar polarities, making separation by standard column chromatography challenging.
Optimize Chromatography: Use a high-performance flash chromatography system with a high-resolution silica column. Experiment with different solvent systems, including ternary mixtures, to improve separation.
Preparative HPLC: If flash chromatography is insufficient, preparative HPLC is a more powerful technique for separating isomers with very similar retention times.
Recrystallization: Attempt fractional crystallization from various solvent systems. This can sometimes enrich one isomer over the other.
Issue 4: Exothermic Reaction During Bromination (if synthesizing the precursor)
Possible Cause Suggested Solution
Rapid Addition of Brominating Agent The bromination of aromatic compounds can be highly exothermic.[6][7]
Controlled Addition: Add the brominating agent (e.g., bromine) slowly and in a controlled manner using a dropping funnel or a syringe pump.
Temperature Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water or ice-salt) to maintain the desired reaction temperature.
High Reactant Concentration Concentrated reaction mixtures can lead to a rapid and uncontrollable exotherm.
Dilution: Use a suitable inert solvent to dilute the reaction mixture, which can help to dissipate the heat generated.

Experimental Protocols

Protocol 1: Scale-up Synthesis of 6-Bromo-3H-imidazo[4,5-b]pyridine (Core Structure)

Materials:

  • 5-Bromo-2,3-diaminopyridine (1.0 eq)

  • Formic Acid (98-100%) (10-15 vol)

  • Sodium Hydroxide solution (10% w/v)

  • Ethanol

  • Activated Charcoal

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5-bromo-2,3-diaminopyridine.

  • Slowly add formic acid to the reactor. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the excess formic acid by slowly adding the reaction mixture to a chilled aqueous solution of sodium hydroxide to adjust the pH to ~7-8. Maintain the temperature of the quench mixture below 25 °C.

  • The product will precipitate out of the solution. Filter the solid and wash with cold deionized water until the washings are neutral.

  • For further purification, the crude solid can be recrystallized from an appropriate solvent such as ethanol, with the use of activated charcoal to remove colored impurities.

  • Dry the purified product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Scale-up N-methylation of 6-Bromo-3H-imidazo[4,5-b]pyridine

Materials:

  • 6-Bromo-3H-imidazo[4,5-b]pyridine (1.0 eq)

  • Methyl Iodide (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine Solution

Procedure:

  • To a dry reactor under an inert atmosphere (e.g., nitrogen), add 6-Bromo-3H-imidazo[4,5-b]pyridine and anhydrous DMF.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add the base (e.g., potassium carbonate or sodium hydride in portions). If using NaH, be cautious of hydrogen gas evolution.

  • Stir the mixture at 0-5 °C for 30-60 minutes.

  • Slowly add methyl iodide dropwise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by HPLC to determine the consumption of starting material and the ratio of regioisomers.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product, a mixture of N1 and N3 methylated isomers, will require purification by column chromatography or preparative HPLC.

Data Presentation

Table 1: Summary of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

Reactants Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
2,3-Diaminopyridine, Formic Acid--Reflux6Not Specified[1]
2,3-Diaminopyridine, Triethyl orthoformateHCl-RefluxNot Specified83[1]
2,3-Diaminopyridine, BenzaldehydeNa₂S₂O₅DMSONot SpecifiedNot Specified55.7[1]
6-Bromo-2,3-diaminopyridine, BenzaldehydeNa₂S₂O₅DMSONot SpecifiedNot Specified91.4[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A 1. Cyclization: 5-Bromo-2,3-diaminopyridine + Formic Acid B 2. N-Methylation: 6-Bromo-3H-imidazo[4,5-b]pyridine + Methyl Iodide A->B Core Formation C 3. Workup & Extraction B->C D 4. Purification: Column Chromatography / Prep-HPLC C->D Crude Product E 5. Characterization: HPLC, NMR, MS D->E Purified Product troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions / Degradation cluster_purification_loss Purification Loss start Low Yield in N-Methylation Step q1 Is the starting material fully consumed (check by HPLC)? start->q1 ans1_no No q1->ans1_no ans1_yes Yes q1->ans1_yes sol1 Increase reaction time or temperature moderately. Check activity of base. ans1_no->sol1 q2 Are there significant impurities in the crude LC-MS? ans1_yes->q2 sol2 Lower reaction temperature. Consider a milder base or protecting group strategy. q2->sol2 Yes sol3 Optimize chromatography conditions (solvent gradient, column loading). Consider alternative purification methods like recrystallization. q2->sol3 No, crude is relatively clean

References

Technical Support Center: Managing Poor Solubility of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of imidazo[4,5-b]pyridine derivatives in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[4,5-b]pyridine derivatives exhibit poor solubility?

A1: The poor solubility of imidazo[4,5-b]pyridine derivatives often stems from their rigid, planar heterocyclic structure, which can lead to strong intermolecular interactions and high crystal lattice energy. These factors make it difficult for solvent molecules to effectively solvate the compound, resulting in low solubility in many common organic solvents.

Q2: What are the common consequences of poor solubility during a reaction?

A2: Poor solubility can lead to several experimental challenges, including:

  • Low Reaction Yield: If the starting material or a key intermediate is not fully dissolved, the reaction may be slow, incomplete, or not proceed at all, significantly reducing the yield of the desired product.[1]

  • Precipitation: The product may precipitate out of the reaction mixture as it is formed, which can coat the surface of any remaining solid starting material and halt the reaction.

  • Difficulties in Purification: Poorly soluble compounds can be challenging to purify by chromatography, as they may not dissolve well in the mobile phase. Recrystallization can also be difficult if a suitable solvent with a good solubility differential between hot and cold conditions cannot be found.

  • Inconsistent Results: The extent of dissolution can vary between experiments, leading to poor reproducibility of reaction outcomes.

Q3: What initial steps can I take to improve the solubility of my imidazo[4,5-b]pyridine derivative?

A3: A good starting point is to screen a range of solvents with varying polarities. Solvents commonly used for the synthesis of imidazo[4,5-b]pyridine derivatives include dimethylformamide (DMF), ethanol, and methanol. For purification, mixtures of solvents like hexane/dichloromethane are often employed. Additionally, heating the reaction mixture can significantly increase the solubility of your compound.

Q4: Can modifying the structure of the imidazo[4,5-b]pyridine derivative itself improve solubility?

A4: Yes, incorporating solubilizing groups into the molecular structure can be a highly effective strategy. This can involve adding polar functional groups such as morpholine, piperazine, or polyethylene glycol (PEG) chains, which can improve aqueous and organic solvent solubility.

Troubleshooting Guides

Issue 1: The starting material or product precipitates during the reaction.

Possible Cause: The concentration of the solute has exceeded its solubility limit in the chosen solvent at the reaction temperature.

Troubleshooting Steps:

  • Increase Solvent Volume: The simplest approach is to increase the volume of the reaction solvent to keep the components in solution.

  • Increase Reaction Temperature: If the compounds are thermally stable, increasing the reaction temperature can enhance solubility.

  • Use a Co-solvent: Adding a co-solvent in which the compound is more soluble can significantly improve the overall solvating power of the reaction medium.

  • Mechanical Agitation: Ensure vigorous stirring to keep any solids suspended and to break up any precipitated material that may coat the surface of solid reactants.

Issue 2: The reaction yield is consistently low, and I suspect poor solubility is the cause.

Possible Cause: The reactants are not in the same phase, leading to a slow or incomplete reaction.

Troubleshooting Steps:

  • Solvent Screening: Conduct small-scale solubility tests with a variety of solvents to find a more suitable reaction medium.

  • Phase-Transfer Catalysis: For reactions involving a solid and a liquid phase, a phase-transfer catalyst can be used to shuttle the reacting species between the two phases, thereby increasing the reaction rate.

  • Change the Order of Addition: In some cases, adding the poorly soluble reagent portion-wise to the reaction mixture can help maintain a lower concentration and prevent precipitation.

  • Homogenization: For small-scale reactions, sonication can be used to create a fine suspension and increase the surface area of any solid material.

Data Presentation

Table 1: Qualitative Solubility of Imidazo[4,5-b]pyridine Derivatives in Common Solvents

Solvent ClassExamplesGeneral Solubility of Imidazo[4,5-b]pyridine DerivativesNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally good, especially with heating.Often used as reaction solvents for synthesis.[2]
Polar Protic Ethanol, Methanol, IsopropanolModerate to good, often used for recrystallization.Solubility can be highly dependent on the specific substituents on the imidazo[4,5-b]pyridine core.
Chlorinated Dichloromethane (DCM), ChloroformVariable, often used in solvent mixtures for chromatography.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGenerally low to moderate.
Hydrocarbons Hexane, TolueneGenerally very low.Often used as anti-solvents for precipitation or in chromatography solvent systems.
Aqueous Water, BuffersGenerally very low, but can be improved by pH adjustment or salt formation.The basic nitrogen atoms in the ring system allow for the formation of more soluble salts in acidic conditions.

Note: This table provides general guidance. The solubility of a specific imidazo[4,5-b]pyridine derivative is highly dependent on its substitution pattern.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol describes a general method for identifying and utilizing a co-solvent to improve the solubility of a poorly soluble imidazo[4,5-b]pyridine derivative for a chemical reaction.

Methodology:

  • Solubility Screening:

    • In separate small vials, add a known amount (e.g., 1-2 mg) of your imidazo[4,5-b]pyridine derivative.

    • To each vial, add a different solvent (e.g., DMF, DMSO, THF, acetonitrile, ethanol, isopropanol) dropwise with stirring until the solid dissolves.

    • Record the approximate volume of each solvent required to dissolve the compound. The solvent that dissolves the compound in the smallest volume is the best primary solvent.

  • Co-solvent Selection:

    • Choose a primary reaction solvent in which the other reactants are soluble.

    • Select a co-solvent from your screening in which your imidazo[4,5-b]pyridine derivative showed high solubility.

    • Ensure the co-solvent is compatible with your reaction conditions (e.g., does not react with any of the reagents).

  • Reaction Setup:

    • Dissolve your poorly soluble imidazo[4,5-b]pyridine derivative in the minimum amount of the chosen co-solvent.

    • In the reaction vessel, combine the other reactants in the primary reaction solvent.

    • Slowly add the solution of your imidazo[4,5-b]pyridine derivative in the co-solvent to the reaction vessel with vigorous stirring.

    • Proceed with the reaction as planned, monitoring for any signs of precipitation.

Protocol 2: Enhancing Solubility through pH Adjustment

This protocol is suitable for reactions in aqueous or protic organic solvents where the imidazo[4,5-b]pyridine derivative can be protonated to form a more soluble salt.

Methodology:

  • Determine the pKa: If the pKa of your compound is unknown, it can be estimated using computational tools or determined experimentally via potentiometric titration. The imidazo[4,5-b]pyridine core is basic and will be protonated in acidic conditions.

  • Reaction Setup:

    • Suspend your poorly soluble imidazo[4,5-b]pyridine derivative in the chosen reaction solvent (e.g., water, ethanol).

    • Slowly add a suitable acid (e.g., hydrochloric acid, acetic acid) dropwise while monitoring the pH and observing the dissolution of the solid.

    • Continue adding acid until the compound is fully dissolved. The final pH should be at least 1-2 pH units below the pKa of the most basic nitrogen atom to ensure complete protonation.

    • Add the other reagents to the reaction mixture and proceed with the reaction.

  • Work-up:

    • Upon completion of the reaction, the product can often be isolated by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate, sodium hydroxide). This will deprotonate the product, causing it to precipitate out of the solution if it is insoluble in its free-base form.

Protocol 3: Preparation of a Solid Dispersion to Enhance Dissolution Rate

This protocol describes the preparation of a solid dispersion of an imidazo[4,5-b]pyridine derivative with a hydrophilic polymer using the solvent evaporation method.[3][4] This can be useful for improving the dissolution rate in subsequent experiments or for formulation development.

Methodology:

  • Selection of a Carrier: Choose a hydrophilic polymer that is soluble in a volatile organic solvent. Common choices include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).

  • Preparation of the Solution:

    • Dissolve the imidazo[4,5-b]pyridine derivative and the chosen polymer in a suitable volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

    • Ensure both components are fully dissolved to form a clear solution.

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Continue to dry the resulting solid film under high vacuum for several hours to remove any residual solvent.

  • Characterization:

    • Scrape the solid dispersion from the flask and grind it into a fine powder.

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state.

  • Use in Experiments: The resulting solid dispersion can be used in subsequent reactions or dissolution studies. The amorphous form of the drug in the hydrophilic polymer matrix will typically have a much faster dissolution rate than the crystalline form.

Visualizations

G Troubleshooting Workflow for Poor Solubility cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Strategy Selection cluster_3 Outcome start Poor Yield / Precipitation Observed check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No end Reaction Proceeds Homogeneously check_solubility->end Yes increase_solvent Increase Solvent Volume increase_temp->increase_solvent increase_temp->end add_cosolvent Add Co-solvent increase_solvent->add_cosolvent increase_solvent->end change_solvent Change Solvent add_cosolvent->change_solvent add_cosolvent->end ph_adjustment pH Adjustment (if applicable) change_solvent->ph_adjustment change_solvent->end ph_adjustment->end

Caption: A decision-making workflow for troubleshooting poor solubility in reactions.

G Signaling Pathway for Solubility Enhancement cluster_0 Initial State cluster_1 Intervention Strategies cluster_2 Mechanism of Action cluster_3 Desired Outcome start Poorly Soluble Imidazo[4,5-b]pyridine co_solvency Co-solvency start->co_solvency ph_modification pH Modification start->ph_modification solid_dispersion Solid Dispersion start->solid_dispersion increased_polarity Increased Solvent Polarity / H-bonding co_solvency->increased_polarity salt_formation Salt Formation (Protonation) ph_modification->salt_formation amorphous_state Amorphous State / Reduced Lattice Energy solid_dispersion->amorphous_state end Enhanced Solubility / Dissolution Rate increased_polarity->end salt_formation->end amorphous_state->end

Caption: Strategies and mechanisms for enhancing the solubility of imidazo[4,5-b]pyridines.

References

Technical Support Center: Cross-Coupling Reactions with 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine in cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenges stem from the nitrogen-containing imidazo[4,5-b]pyridine core. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or poisoning. This can result in low or no product yield. Additionally, common side reactions such as protodeboronation (in Suzuki couplings) and homocoupling of coupling partners can occur.[1] Careful selection of the catalyst system and reaction conditions is crucial to mitigate these issues.

Q2: Which palladium catalysts and ligands are recommended for Suzuki-Miyaura coupling with this substrate?

A2: For Suzuki-Miyaura couplings with nitrogen-containing heterocycles, palladium catalysts with bulky, electron-rich phosphine ligands are often successful.[1][2] Commonly used systems include:

  • Palladium sources: Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium precatalysts like those from the Buchwald group (e.g., G3 or G4 precatalysts).[3]

  • Ligands: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos are often effective in preventing catalyst poisoning and promoting efficient catalytic turnover.[1] For less challenging substrates, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be an effective catalyst.[4]

Q3: What conditions are suitable for a Buchwald-Hartwig amination with this compound?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5] For substrates like this compound, successful amination typically requires a palladium catalyst with a specialized ligand and a suitable base. Recommended conditions often include:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is a good starting point.[6][7]

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).[8]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[6]

Q4: Can Sonogashira or Heck couplings be performed on this scaffold?

A4: Yes, both Sonogashira and Heck couplings are viable options for functionalizing the 6-bromo position of the imidazo[4,5-b]pyridine core.

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. A typical catalytic system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine (Et₃N) in a solvent like THF or DMF.[9][10]

  • Heck Coupling: This reaction introduces a vinyl group by coupling with an alkene.[11] A common catalyst is Pd(OAc)₂ with a phosphine ligand like PPh₃ or P(o-tol)₃. A base, often a tertiary amine like Et₃N or an inorganic base like Na₂CO₃, is also required.[11]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Catalyst Poisoning 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] 2. Use a pre-formed palladium precatalyst (e.g., Buchwald G3 or G4 precatalysts) to ensure efficient generation of the active Pd(0) species.[3] 3. Try slow addition of the this compound to the reaction mixture to maintain a low concentration and reduce its inhibitory effect.[1]
Inactive Catalyst 1. Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[1] 2. Verify the purity of reagents and ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[3]
Poor Solubility 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water for Suzuki couplings).[1][12] 2. Increase the reaction temperature.
Sub-optimal Reaction Conditions 1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LiHMDS for Buchwald-Hartwig).[4][8] 2. Optimize the reaction temperature and time.
Problem 2: Significant Side Product Formation
Side Product Troubleshooting Steps
Homocoupling of Boronic Acid (Suzuki) 1. Thoroughly degas the reaction mixture to remove dissolved oxygen, which can promote homocoupling.[1] This can be done by bubbling an inert gas through the solvent or by freeze-pump-thaw cycles. 2. Ensure efficient generation and maintenance of the Pd(0) species throughout the catalytic cycle.[1]
Protodeboronation (Suzuki) 1. Use a more stable boronate ester (e.g., pinacol or MIDA boronates) instead of the boronic acid.[1][13] 2. Minimize the amount of water in the reaction by using anhydrous conditions.[1] 3. Choose a weaker base or a fluoride-based base (e.g., KF, CsF) to suppress this side reaction.[1] 4. Run the reaction at the lowest effective temperature for the shortest possible time.[1]
Hydrodehalogenation (Reductive Dehalogenation) 1. Ensure all reagents are pure and the reaction is strictly anaerobic. 2. Screen different ligands and bases, as the choice of these can influence the relative rates of the desired cross-coupling versus reductive dehalogenation.

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling

The following table summarizes typical conditions and reported yields for Suzuki-Miyaura couplings on related nitrogen-containing heterocyclic systems to guide catalyst selection.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/EthanolReflux12Moderate to HighA common starting point for many heteroaryl couplings.[4]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/Water80-10012-24Good to ExcellentEffective for challenging substrates prone to catalyst inhibition.[1]
Pd₂(dba)₃ / SPhosCs₂CO₃Toluene10012-18Good to ExcellentAnother robust system for electron-rich and sterically hindered substrates.
PdCl₂(dppf)Na₂CO₃DMF/Water9012Moderate to GoodOften used for a broad range of aryl and heteroaryl couplings.

Note: Yields are representative and can vary significantly based on the specific coupling partners and reaction scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or boronate ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of toluene and ethanol) via syringe.[4]

  • Heat the reaction mixture to the desired temperature (e.g., reflux or 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[2][4]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography.[4]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.05 equiv).[6]

  • Add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[6]

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.[6]

  • After completion, cool the reaction, perform an appropriate aqueous workup, and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product as necessary.[6]

Visualizations

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Add Substrate, Coupling Partner, Base Catalyst Add Pd Source & Ligand Reagents->Catalyst Inert Evacuate & Backfill with Inert Gas Catalyst->Inert Solvent Add Degassed Solvent Heat Heat to Target Temperature Solvent->Heat Inert->Solvent Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Yield Start Low or No Yield Poisoning Catalyst Poisoning? Start->Poisoning Inactive Inactive Catalyst? Start->Inactive Conditions Sub-optimal Conditions? Start->Conditions Sol_Poison Use Bulky/Electron-Rich Ligand Use Precatalyst Slow Substrate Addition Poisoning->Sol_Poison Yes Sol_Inactive Use Fresh Catalyst Ensure Inert Atmosphere Inactive->Sol_Inactive Yes Sol_Conditions Screen Base Screen Solvent Optimize Temperature Conditions->Sol_Conditions Yes

Caption: Decision tree for troubleshooting low product yields.

References

Validation & Comparative

Spectroscopic and Spectrometric Analysis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine and its isomers. The information presented is intended to support research and development activities by offering detailed spectral data and standardized experimental protocols.

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate analytical characterization is crucial for its application. This document presents predicted ¹H and ¹³C NMR data, and predicted mass spectrometry data for the title compound. For comparative purposes, available experimental and predicted data for isomeric compounds are also included. Detailed experimental protocols for acquiring NMR and MS data are provided to ensure reproducibility.

Data Presentation

Predicted NMR Data for this compound

Due to the limited availability of experimental spectra in the public domain, the following NMR data have been predicted using advanced computational models. These predictions are based on established algorithms and provide a reliable estimate of the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.20s1HH2
~8.15d1HH5
~7.80d1HH7
~3.90s3HN-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on cheminformatic tools.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~145.0C2
~142.0C7a
~140.0C5
~135.0C3a
~120.0C7
~115.0C6
~32.0N-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm). Predictions are based on cheminformatic tools.

Mass Spectrometry Data for this compound

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which has a molecular formula of C₇H₆BrN₃ and a monoisotopic mass of 210.9745 Da.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

AdductPredicted m/z
[M+H]⁺211.9818
[M+Na]⁺233.9637
[M+K]⁺249.9377
[M+NH₄]⁺229.0083

Data sourced from computational predictions.

Comparison with Isomeric Alternatives

The position of the bromine and methyl groups on the imidazo[4,5-b]pyridine core significantly influences the spectral properties. Below is a comparison with available data for other bromo-methyl-imidazo[4,5-b]pyridine isomers.

Table 4: Comparison of Available Data for Bromo-Methyl-Imidazo[4,5-b]pyridine Isomers

Compound¹H NMR Data (ppm)¹³C NMR Data (ppm)Mass Spec Data (m/z)
This compound Predicted: ~8.20 (s, 1H), ~8.15 (d, 1H), ~7.80 (d, 1H), ~3.90 (s, 3H)Predicted: ~145.0, ~142.0, ~140.0, ~135.0, ~120.0, ~115.0, ~32.0Predicted [M+H]⁺: 211.9818
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridineExperimental data not fully available.Experimental data not fully available.Predicted [M+H]⁺: 211.9818[1]
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridineExperimental data not fully available.Experimental data not fully available.Molecular Weight: 212.051[2]
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridineNo analytical data provided by vendor.[3]No analytical data provided by vendor.[3]Molecular Weight: 212.05[3]

Note: The lack of complete experimental data for isomers highlights the importance of predictive methods and the need for further experimental characterization of these compounds.

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound and similar heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: ~4 seconds.

  • Processing: Apply a 0.3 Hz line broadening exponential window function before Fourier transformation.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: -10 to 160 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: ~1-2 seconds.

  • Processing: Apply a 1-2 Hz line broadening exponential window function before Fourier transformation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.

Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

ESI-MS Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid to promote protonation.

  • Flow Rate: 5-10 µL/min (for direct infusion) or as determined by the LC method.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control fragmentation).

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 350 °C.

  • Desolvation Gas Flow (N₂): 500 - 800 L/hr.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Acquire data in full scan mode for accurate mass measurement.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of this compound using NMR and mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Processing & Analysis Sample 6-Bromo-3-methyl-3H- imidazo[4,5-b]pyridine Dissolve Dissolve in Deuterated Solvent (NMR) or HPLC Grade Solvent (MS) Sample->Dissolve NMR NMR Spectroscopy Dissolve->NMR NMR Tube MS Mass Spectrometry Dissolve->MS Direct Infusion or LC ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessMS Process MS Data (Peak Picking, Mass Assignment) MS->ProcessMS StructureElucidation Structure Elucidation & Confirmation ProcessNMR->StructureElucidation ProcessMS->StructureElucidation

Caption: Workflow for the analysis of this compound.

References

A Comparative Crystallographic Analysis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Derivatives and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural nuances of bioactive imidazo[4,5-b]pyridine derivatives, benchmarked against analogous heterocyclic systems. This guide provides a comparative analysis of X-ray crystallographic data, detailed experimental protocols, and visual workflows to aid in the rational design of novel therapeutic agents.

The 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its structural similarity to endogenous purines allows it to interact with various biological targets. A thorough understanding of the three-dimensional structure of these derivatives is paramount for structure-activity relationship (SAR) studies and the rational design of new and improved therapeutic agents. This guide presents a comparative analysis of the X-ray crystal structures of several this compound derivatives and compares them with structurally related benzimidazole and purine analogs.

Comparative Analysis of Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of this compound derivatives and related heterocyclic compounds. These parameters provide insight into the packing of the molecules in the crystal lattice and the overall molecular geometry.

Table 1: Crystallographic Data for this compound Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridineC₁₃H₉BrClN₃MonoclinicP2₁/c11.133(2)8.456(2)14.189(3)97.45(3)1326.1(5)4
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineC₁₅H₁₀BrN₄O₂MonoclinicP2₁/n10.360(2)12.041(2)12.339(3)98.76(3)1520.4(6)4
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineC₁₅H₈BrN₄O₂MonoclinicP2₁/c12.115(2)8.825(2)14.131(3)109.43(3)1424.3(6)4
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineC₂₀H₂₄Br₂N₄MonoclinicP2₁/c7.942(2)26.965(7)9.778(3)107.01(3)2002.0(1)4

Table 2: Crystallographic Data for Alternative Heterocyclic Scaffolds

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-(1H-benzimidazol-2-yl)phenolC₁₃H₁₀N₂OOrthorhombicPca2₁14.385(3)5.723(1)12.301(2)9090901012.1(3)4
1,2-diphenyl-1H-benzimidazoleC₁₉H₁₄N₂MonoclinicP2₁/c10.038(2)13.987(3)10.089(2)90106.84(3)901354.1(5)4
Xanthine (a purine)C₅H₄N₄O₂MonoclinicP2₁/c3.818(1)13.040(3)11.085(2)9094.21(3)90550.1(2)4

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized workflow for single-crystal X-ray diffraction. The general protocol is outlined below.

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, methanol, chloroform, and dichloromethane, or mixtures thereof. For instance, colorless crystals of 3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridine and 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine were obtained by recrystallization from ethanol.[1] In the case of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, single crystals were grown from a dichloromethane/hexane solution.[2]

Data Collection

A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector). The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods. The resulting structural model is refined by least-squares methods against the experimental data. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystal structure analysis.

experimental_workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification crystallization Slow Evaporation of Saturated Solution purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection on Diffractometer mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages of X-ray crystal structure analysis.

Logical Relationship of Structural Analysis

The data obtained from X-ray crystallography is fundamental for understanding the chemical and physical properties of a molecule and its interactions in a biological context.

logical_relationship Interconnectivity of Structural Data and Drug Design xray_data X-ray Crystallographic Data (Bond Lengths, Angles, Conformation) molecular_modeling Molecular Modeling & Docking Studies xray_data->molecular_modeling sar Structure-Activity Relationship (SAR) molecular_modeling->sar drug_design Rational Drug Design sar->drug_design lead_optimization Lead Optimization drug_design->lead_optimization biological_activity Biological Activity lead_optimization->biological_activity biological_activity->sar

References

A Comparative Guide to the Biological Activity of Imidazo[4,5-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to diverse pharmacological activities. Among the various isomeric forms, imidazo[4,5-b]pyridines and their related isomers have emerged as privileged structures in the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of key imidazo[4,5-b]pyridine isomers, supported by experimental data, to aid researchers in the fields of drug discovery and development.

Comparative Analysis of Biological Activities

The biological activity of imidazopyridine isomers is significantly influenced by the position of the nitrogen atom in the pyridine ring, which alters the molecule's electronic distribution, hydrogen bonding capacity, and overall topography. These subtle structural changes can lead to profound differences in target affinity and biological response. The most extensively studied isomers include imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, imidazo[1,2-a]pyridine, and imidazo[1,5-a]pyridine. This guide will focus on the comparative activities of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, for which the most comparative data is available.

Anticancer Activity

Imidazopyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival.[1][2][3] The positioning of the nitrogen atom in the pyridine ring can influence the binding affinity of these compounds to the ATP-binding pocket of kinases.

Table 1: Comparative Anticancer Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

Isomer ScaffoldCompound/DerivativeTarget/Cell LineActivity (IC50)Reference
Imidazo[4,5-b]pyridineDerivative of 2,3-diaryl-3H-imidazo[4,5-b]pyridineK562 (Leukemia)Moderate Cytotoxicity[4]
Imidazo[4,5-b]pyridine2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-A Kinase0.042 µM[5]
Imidazo[4,5-b]pyridine2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-B Kinase0.198 µM[5]
Imidazo[4,5-b]pyridineN-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9Potent Inhibition[6]
Imidazo[4,5-c]pyridineCompound 9 (PARP inhibitor)PARP8.6 nM[7]
Imidazo[4,5-c]pyridineCompound 1dSrc Kinase0.19 µM[8]
Imidazo[4,5-c]pyridineCompound 1dFyn Kinase0.24 µM[8]
Imidazo[4,5-c]pyridineCompound 8 (with N-hydroxy-carboximidamide group)MCF-7 (Breast Cancer)0.082 µM[7]
Antimicrobial Activity

The structural resemblance of imidazopyridines to purines also makes them effective inhibitors of microbial growth by interfering with essential cellular processes.[9] The antimicrobial spectrum and potency can vary between isomers.

Table 2: Comparative Antimicrobial Activity of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives

Isomer ScaffoldCompound/DerivativeMicroorganismActivity (MIC)Reference
Imidazo[4,5-b]pyridineAmidino-substituted derivative 14E. coli32 µM[10][11]
Imidazo[4,5-b]pyridine2,6-diarylpiperidin-4-one conjugateS. aureus, B. subtilis, E. coli, P. aeruginosa, K. pneumoniaIncreased activity with chlorine substitution[7]
Imidazo[4,5-b]pyridine3-(1H-imidazo[4,5-b]pyridin-2-ylamino)-N'-(5-aryl-1H-1,2,3-triazol-1-yl)propanamidesB. subtilis, S. aureus, E. coli, S. typhiCompound VId was most effective[12]
Imidazo[4,5-c]pyridineAnalogues (1a-1h)Various bacteria and fungiActive[13]

Key Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][13][14][15][16]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[4,5-b]pyridine isomers and derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13]

Agar Dilution Method for Antimicrobial Susceptibility Testing

The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][17][18][19]

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial twofold dilutions of the test compounds. A control plate with no compound is also prepared.[4]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Inoculation: Spot a standardized volume of the microbial suspension onto the surface of each agar plate.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[4][19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of compounds in inhibiting the activity of a specific kinase.[12][20][21][22][23]

  • Assay Setup: In a microplate, add the kinase enzyme, a specific substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. This is often done using luminescence-based assays (e.g., Kinase-Glo®) where the light output is proportional to the amount of ATP remaining.[20][23] A lower light signal indicates higher kinase activity and less inhibition.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.[12]

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Imidazo[4,5-b]pyridine Isomers cytotoxicity Anticancer Screening (e.g., MTT Assay) synthesis->cytotoxicity antimicrobial Antimicrobial Screening (e.g., Agar Dilution) synthesis->antimicrobial kinase Kinase Inhibition Assay synthesis->kinase ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic kinase->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: A generalized workflow for the synthesis and biological evaluation of imidazo[4,5-b]pyridine isomers.

kinase_inhibition_pathway Simplified Kinase Signaling and Inhibition cluster_pathway Cellular Signaling cluster_inhibition Mechanism of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation imidazo_isomer Imidazo[4,5-b]pyridine Isomer kinase_target Target Kinase (e.g., Aurora, Src) imidazo_isomer->kinase_target Competitively Inhibits atp ATP atp->kinase_target Binds to ATP pocket

Caption: A diagram illustrating the inhibition of a kinase signaling pathway by an imidazo[4,5-b]pyridine isomer.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-substituted imidazo[4,5-b]pyridines, a promising scaffold in medicinal chemistry. By leveraging experimental data from recent studies, we delve into the structure-activity relationships (SAR) that govern their efficacy as kinase inhibitors and cytotoxic agents, offering insights to guide future drug discovery efforts.

The imidazo[4,5-b]pyridine core, a purine isostere, has garnered significant attention for its versatile pharmacological potential.[1] Modifications at the 6-position of this heterocyclic system have been a key strategy in developing potent and selective inhibitors of various biological targets. This guide synthesizes SAR data for 6-substituted imidazo[4,5-b]pyridines, focusing on their activity as inhibitors of Aurora kinases and DNA-dependent protein kinase (DNA-PK), as well as their broader cytotoxic effects against cancer cell lines.

Comparative Analysis of Biological Activity

The biological activity of 6-substituted imidazo[4,5-b]pyridines is profoundly influenced by the nature of the substituent at the 6-position. The following tables summarize the quantitative data from various studies, providing a clear comparison of the impact of different functional groups on inhibitory potency.

I. Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[2][3] The following table details the SAR of 6-substituted imidazo[4,5-b]pyridines as Aurora kinase inhibitors.

Compound ID6-SubstituentAurora A IC50 (µM)Aurora B IC50 (µM)Aurora C IC50 (µM)Cell LineAntiproliferative Activity (GI50/IC50 µM)Citation
1 H---HCT116-[4]
2 Cl0.0420.1980.227HCT1160.300[4][5]
3 Br---SW620-[6]
4 (CCT137690) Br0.0150.0250.019SW620Growth Inhibition[6][7]

Key SAR Insights for Aurora Kinase Inhibitors:

  • Halogen Substitution: The introduction of a halogen, particularly chlorine or bromine, at the 6-position appears to be beneficial for potent Aurora kinase inhibition. For instance, the 6-chloro derivative 2 shows nanomolar potency against Aurora A, B, and C.[4][5] Similarly, the 6-bromo substituted compound 4 (CCT137690) is a highly potent inhibitor of all three Aurora kinase isoforms.[6][7]

II. DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[8][9] Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapy. The imidazo[4,5-c]pyridine-2-one scaffold, a close structural relative, has been a focus for developing DNA-PK inhibitors. While direct 6-substituted imidazo[4,5-b]pyridine data is less common, the SAR of the analogous 6-anilino imidazo[4,5-c]pyridin-2-ones provides valuable insights.

Compound ID6-Anilino SubstituentDNA-PK IC50 (µM)PI3Kα IC50 (µM)mTOR IC50 (µM)Citation
5 Unsubstituted4>10>10[10]
6 2-Methyl0.182.60.74[10]
7 3-Methyl0.0851.10.21[10]
8 4-Methyl0.54.81.5[10]
9 2-Fluoro0.0450.30.09[10]
10 3-Fluoro0.0250.150.04[10]
11 4-Fluoro0.121.20.25[10]

Key SAR Insights for DNA-PK Inhibitors (from imidazo[4,5-c]pyridin-2-ones):

  • Anilino Substitution: The presence of an anilino group at the 6-position is a key feature for DNA-PK inhibition.

  • Substituent Position on Aniline Ring: The position of substituents on the aniline ring significantly impacts potency and selectivity. Small electron-donating (methyl) or electron-withdrawing (fluoro) groups at the meta and ortho positions of the aniline ring tend to enhance DNA-PK inhibitory activity compared to the unsubstituted analog. For example, the 3-fluoro substituted compound 10 is a potent and selective DNA-PK inhibitor.[10]

III. General Cytotoxic Activity

Several studies have evaluated the broader antiproliferative effects of 6-substituted imidazo[4,5-b]pyridines against various cancer cell lines.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Citation
12 Bromo, 2-(4-cyanophenyl)HeLa1.8[11]
13 Bromo, 2-(4-cyanophenyl)SW6203.2[11]
14 Bromo, 2-(4-cyanophenyl)HCT1162.5[11]
15 Bromo, 2-(4-amidinophenyl) hydrochlorideSW6200.4[8]
16 Bromo, 2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl) hydrochlorideSW6200.7[8]
17 2,6-diphenylCapan-11.50 - 1.87[2]
18 N-methyl, 2,6-di(4-hydroxyphenyl)Capan-1, LN-229, DND-41, K-562, Z-1381.45 - 1.90[2]

Key SAR Insights for Cytotoxic Activity:

  • Bromo Substitution: A bromo group at the 6-position is a common feature in compounds with potent antiproliferative activity.[8][11]

  • Substitution at the 2-position: The nature of the substituent at the 2-position, in combination with the 6-substituent, is crucial. Phenyl groups with polar substituents like cyano, amidino, or imidazolinyl at the para-position often lead to potent cytotoxicity.[8][11] For example, the 6-bromo derivative with a 4-amidinophenyl group at the 2-position (15 ) exhibits sub-micromolar activity against SW620 colon cancer cells.[8]

  • Hydroxyphenyl Groups: The presence of hydroxyl groups on phenyl rings at the 2- and 6-positions can also lead to significant antiproliferative activity, as seen in compound 18 .[2]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow.

Aurora_Kinase_Signaling_Pathway Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Condensation & Kinetochore Attachment AuroraB->Chromosome Spindle_Checkpoint Spindle Assembly Checkpoint AuroraB->Spindle_Checkpoint Cleavage_Furrow Cleavage Furrow Formation AuroraB->Cleavage_Furrow Inhibitor 6-Substituted Imidazo[4,5-b]pyridines Inhibitor->AuroraA Inhibitor->AuroraB DNA_PK_Signaling_Pathway DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 DNAPKcs DNA-PKcs Ku70_80->DNAPKcs recruits NHEJ_Complex NHEJ Repair Complex (Ligase IV, XRCC4, etc.) DNAPKcs->NHEJ_Complex activates Cell_Cycle_Arrest Cell Cycle Arrest DNAPKcs->Cell_Cycle_Arrest Repair DNA Repair NHEJ_Complex->Repair Apoptosis Apoptosis Inhibitor 6-Substituted Imidazo[4,5-b]pyridines Inhibitor->DNAPKcs Experimental_Workflow Synthesis Compound Synthesis & Purification Biochemical_Assay Biochemical Assay (e.g., Kinase Inhibition) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Proliferation) Biochemical_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Unveiling the Anticancer Potential of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective anticancer agents is a paramount objective. This guide provides a comprehensive comparison of the in vitro anticancer activity of a series of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine analogs, offering insights into their structure-activity relationships and potential mechanisms of action. The data presented herein is curated from preclinical studies to facilitate an evidence-based evaluation of this promising class of compounds.

The imidazo[4,5-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a variety of biological targets. Analogs of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including notable anticancer effects. This guide focuses specifically on derivatives of this compound, presenting a comparative analysis of their cytotoxic effects against various cancer cell lines.

Comparative Anticancer Activity

A study on the biological activity of amidino-substituted imidazo[4,5-b]pyridines provides valuable data on the antiproliferative effects of bromo-substituted analogs. The following table summarizes the in vitro cytotoxicity (IC50 values) of these compounds against three human cancer cell lines: cervical carcinoma (HeLa), colon carcinoma (SW620), and hepatocellular carcinoma (HepG2). The activities are compared with the standard anticancer drugs, etoposide and doxorubicin.[1]

CompoundR Substituent at Position 2HeLa IC50 (µM)[1]SW620 IC50 (µM)[1]HepG2 IC50 (µM)[1]
Analog 1 4-Cyanophenyl1.83.22.5
Analog 2 Phenyl>10>10>10
Analog 3 4-(Imidazolinyl)phenyl>100.7>10
Analog 4 4-(Amidino)phenyl2.50.4>10
Etoposide -1.52.11.2
Doxorubicin -0.80.50.6

Note: The core structure for Analogs 1-4 is 6-bromo-1H-imidazo[4,5-b]pyridine. While not all are 3-methyl substituted in this specific study, the data provides valuable structure-activity relationship insights for the 6-bromo scaffold.

Structure-Activity Relationship

The data reveals that the substitution at the 2-position of the 6-bromo-imidazo[4,5-b]pyridine core plays a critical role in its anticancer activity. The introduction of a 4-cyanophenyl group (Analog 1) leads to potent activity against all three cell lines.[1] Furthermore, the presence of an amidino (Analog 4) or imidazolinyl (Analog 3) group at the para position of the phenyl ring results in highly potent and selective activity against colon carcinoma cells (SW620), with IC50 values in the sub-micromolar range.[1] In contrast, an unsubstituted phenyl ring at position 2 (Analog 2) results in a significant loss of activity.[1]

Proposed Mechanism of Action: CDK9 Inhibition

Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2][3] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, such as Mcl-1 and Bcl-2. This disruption of the balance between pro- and anti-apoptotic proteins is thought to trigger the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[2]

CDK9_Inhibition_Pathway cluster_0 This compound Analog cluster_1 Cellular Machinery cluster_2 Downstream Effects Analog Imidazo[4,5-b]pyridine Analog CDK9 CDK9/Cyclin T1 Complex Analog->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcription Elongation RNAPII->Transcription Anti_Apoptotic Anti-apoptotic Proteins (Mcl-1, Bcl-2) Levels Transcription->Anti_Apoptotic Decreased Synthesis Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Induction

Proposed mechanism of action for imidazo[4,5-b]pyridine analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these anticancer agents.

In Vitro Antiproliferative Assay (MTT/SRB Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment:

    • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.

    • SRB Assay: Cells are fixed with trichloroacetic acid, and then stained with sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Absorbance Measurement: The absorbance of the solubilized formazan or the bound SRB dye is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against compound concentration.

Antiproliferative_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Compound Analogs A->B C 3. Incubate (e.g., 48h) B->C D 4. Add Viability Reagent (MTT or SRB) C->D E 5. Measure Absorbance D->E F 6. Calculate IC50 Values E->F

References

Comparative Antimicrobial Spectrum of Imidazo[4,5-b]pyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[4,5-b]pyridine derivatives, supported by experimental data from recent studies. The structural resemblance of these compounds to purines has made them a significant area of interest in the development of new antimicrobial agents.

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds. Imidazo[4,5-b]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including antibacterial and antifungal properties. This guide synthesizes findings from multiple studies to offer a comparative overview of their efficacy against various microbial strains.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of different imidazo[4,5-b]pyridine derivatives has been evaluated using standardized methods, primarily measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the antimicrobial spectrum of selected derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Imidazo[4,5-b]pyridine Derivatives against Bacterial Strains (in µg/mL)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Compound 2g 4-8----[1]
Compound 2h 4-8----[1]
Compound 4a 4-8----[1]
Compound 4b 4-8----[1]
Compound 39 -Strong Activity---[2]
Amidin-subst. Deriv. 14 >64-32--[2]

Note: "-" indicates that data was not provided in the cited source. "Strong Activity" indicates potent antibacterial action where specific MIC values were not detailed in the abstract.[2]

Table 2: Zone of Inhibition of Imidazo[4,5-b]pyridine Derivatives against Bacterial and Fungal Strains (in mm)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliSalmonella typhiAspergillus nigerCandida albicansReference
Compound VId EffectiveEffectiveEffectiveEffectiveEffectiveEffective[3]
Compound VIb --More Effective---[3]
Compound VIf --More Effective---[3]
Compound 4 --IZ: 15-31--IZ: 15-31

Note: "Effective" and "More Effective" denote observed antimicrobial activity where precise numerical data was not available in the abstract.[3] "IZ" stands for Inhibition Zone.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial spectrum of imidazo[4,5-b]pyridine derivatives.

Broth Microdilution Method for MIC Determination

This method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[4]

  • Preparation of Materials: Mueller-Hinton Broth (MHB), sterile 96-well microtiter plates, bacterial cultures, the imidazo[4,5-b]pyridine analogs to be tested, a positive control (e.g., Ciprofloxacin), a negative control (broth and solvent), and a growth control (broth and inoculum) are required.[4]

  • Preparation of Compound Dilutions: A stock solution of each imidazo[4,5-b]pyridine derivative is prepared in a suitable solvent. Serial two-fold dilutions of the compounds are then made in MHB directly within the 96-well plates to achieve a range of concentrations.[4]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to match the turbidity of a 0.5 McFarland standard, which is approximately equivalent to 1.5 x 10⁸ CFU/mL. This suspension is then diluted in MHB to a final concentration of about 5 x 10⁵ CFU/mL in each well.[4]

  • Inoculation: The diluted bacterial suspension is added to each well containing the compound dilutions and the growth control wells. Sterile broth is added to the negative control wells.[4]

  • Incubation: The microtiter plates are covered and incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or with a microplate reader. The addition of a growth indicator like resazurin can also aid in the determination.[4]

Agar Well/Disk Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes.[4]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.[4]

  • Inoculation of Plates: A sterile cotton swab is used to evenly streak the standardized bacterial suspension over the entire surface of the MHA plates, creating a uniform lawn of bacteria.[4]

  • Application of Compounds:

    • Well Diffusion: Wells are punched into the agar using a sterile borer. A specific volume of the test compound solution is then added to each well.[4]

    • Disk Diffusion: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Pre-diffusion: The plates are left at room temperature for 1-2 hours to allow the compounds to diffuse into the agar.[4]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[4]

  • Measurement: The diameter of the zone of inhibition (the clear area around the well or disk where bacterial growth is inhibited) is measured in millimeters.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for screening the antimicrobial activity of imidazo[4,5-b]pyridine derivatives.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_screening Primary Screening (Qualitative) cluster_quantitative Quantitative Analysis cluster_results Results & Analysis Compound Synthesized Imidazo[4,5-b]pyridine Derivatives Stock Prepare Stock Solutions Compound->Stock Agar_Diffusion Agar Well/Disk Diffusion Assay Stock->Agar_Diffusion Broth_Dilution Broth Microdilution Assay Stock->Broth_Dilution Microbes Prepare Standardized Microbial Inoculum Microbes->Agar_Diffusion Microbes->Broth_Dilution Measure_Zones Measure Zones of Inhibition Agar_Diffusion->Measure_Zones Measure_Zones->Broth_Dilution Active Compounds Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Broth_Dilution->Determine_MIC Compare Compare Activity to Standard Antimicrobials Determine_MIC->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR

Caption: Workflow for antimicrobial screening of imidazo[4,5-b]pyridine derivatives.

Mechanism of Action

While the precise mechanisms of action for all imidazo[4,5-b]pyridine derivatives are not fully elucidated, some studies suggest potential molecular targets. For instance, molecular docking studies have explored the interaction of these compounds with dihydrofolate reductase (DHFR), a key enzyme in microbial folic acid synthesis.[5] Further research is necessary to fully understand the signaling pathways and molecular interactions that contribute to their antimicrobial effects.

This guide provides a foundational overview for researchers interested in the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. The presented data and protocols can serve as a valuable resource for designing and interpreting further studies in this promising area of drug discovery.

References

A Comparative Guide to the Reaction Kinetics for the Formation of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reaction kinetics for the formation of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Due to a lack of specific kinetic data in the published literature for this exact compound, this document outlines a proposed synthetic route and a detailed experimental protocol for its kinetic analysis. This guide also compares the proposed synthesis with alternative methods, offering valuable insights for process optimization and drug development.

I. Comparison of Synthetic Methodologies

The synthesis of this compound can be approached through two primary strategies: de novo construction of the imidazo[4,5-b]pyridine ring system followed by methylation, or direct methylation of a pre-existing 6-bromo-3H-imidazo[4,5-b]pyridine core.

Proposed Method: N-Methylation of 6-Bromo-3H-imidazo[4,5-b]pyridine

This approach involves the direct methylation of the readily available 6-bromo-3H-imidazo[4,5-b]pyridine. This method is often preferred for its simplicity and the commercial availability of the starting material. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks a methylating agent.

Alternative Method: De Novo Synthesis

Alternative methods generally involve the construction of the imidazo[4,5-b]pyridine core from a substituted diaminopyridine. For instance, 5-bromo-pyridine-2,3-diamine can be reacted with a suitable one-carbon synthon, such as formic acid or trimeth orthoformate, to form the imidazole ring. Subsequent N-methylation would then be required to obtain the final product. While this method offers flexibility in introducing various substituents, it often involves more steps and can lead to the formation of regioisomers, complicating purification.

A summary of the comparison is presented below:

FeatureProposed N-MethylationAlternative De Novo Synthesis
Starting Materials 6-Bromo-3H-imidazo[4,5-b]pyridine, Methylating agent (e.g., Methyl Iodide)5-Bromo-pyridine-2,3-diamine, One-carbon source (e.g., Formic Acid)
Number of Steps Typically one stepMultiple steps (cyclization and methylation)
Potential for Regioisomers Can produce N1 and N3 isomers, requiring separationCan also produce regioisomers during methylation
Overall Yield Generally moderate to high, depending on conditionsVariable, can be lower due to multiple steps
Process Simplicity HighModerate

II. Proposed Synthetic Pathway and Experimental Workflow

To facilitate a clear understanding of the proposed synthesis and the methodology for its kinetic analysis, the following diagrams are provided.

G Proposed Synthetic Pathway for this compound A 6-Bromo-3H-imidazo[4,5-b]pyridine F Regioisomeric Mixture A->F Reaction B Methyl Iodide (CH3I) B->F C Base (e.g., NaH, K2CO3) C->F D Solvent (e.g., DMF, Acetonitrile) D->F E This compound F->E Purification

Caption: Synthetic route to this compound.

G Experimental Workflow for Kinetic Analysis cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants B Equilibrate reactor to desired temperature A->B C Initiate reaction by adding final reactant B->C D Withdraw aliquots at timed intervals C->D E Quench reaction in aliquots D->E F Analyze aliquots by HPLC or NMR E->F G Determine concentrations of reactants and products F->G H Plot concentration vs. time G->H I Calculate rate constant (k) H->I J Repeat at different temperatures to find Activation Energy (Ea) I->J

Caption: Workflow for the kinetic study of the methylation reaction.

III. Detailed Experimental Protocol for Kinetic Analysis

This protocol outlines a method for determining the reaction kinetics of the N-methylation of 6-bromo-3H-imidazo[4,5-b]pyridine.

1. Materials and Reagents:

  • 6-Bromo-3H-imidazo[4,5-b]pyridine

  • Methyl iodide (or other methylating agent)

  • Sodium hydride (or other suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) (or other suitable solvent)

  • Internal standard (e.g., naphthalene)

  • Quenching solution (e.g., dilute acetic acid in acetonitrile)

  • HPLC grade solvents (acetonitrile, water, etc.)

2. Instrumentation:

  • Jacketed reaction vessel with temperature control

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Alternatively, a Nuclear Magnetic Resonance (NMR) spectrometer

3. Experimental Procedure:

a. Preparation of Stock Solutions:

  • Prepare a stock solution of 6-bromo-3H-imidazo[4,5-b]pyridine in anhydrous DMF of a known concentration (e.g., 0.1 M).

  • Prepare a stock solution of the internal standard in anhydrous DMF of a known concentration (e.g., 0.05 M).

  • Prepare a stock solution of methyl iodide in anhydrous DMF of a known concentration (e.g., 0.2 M).

b. Reaction Setup:

  • To the jacketed reaction vessel, add a calculated volume of the 6-bromo-3H-imidazo[4,5-b]pyridine stock solution and the internal standard stock solution.

  • Add the desired amount of base (e.g., 1.1 equivalents relative to the starting material).

  • Set the reaction temperature to the desired value (e.g., 25 °C) and allow the mixture to equilibrate while stirring.

c. Reaction Initiation and Monitoring:

  • Initiate the reaction by adding a calculated volume of the methyl iodide stock solution to the reaction vessel. Start a timer immediately.

  • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the quenching solution.

d. Sample Analysis (HPLC Method):

  • Analyze the quenched samples by HPLC. A C18 column is typically suitable.

  • Develop a gradient or isocratic elution method that effectively separates the starting material, product, and internal standard.

  • Monitor the elution profile using a UV detector at a wavelength where all components have significant absorbance.

  • Create a calibration curve for the starting material and product against the internal standard to determine their concentrations in the reaction mixture at each time point.

e. Data Analysis:

  • Plot the concentration of the reactant (6-bromo-3H-imidazo[4,5-b]pyridine) versus time.

  • Determine the order of the reaction and calculate the rate constant (k) using the appropriate integrated rate law.

  • Repeat the experiment at different temperatures (e.g., 35 °C, 45 °C) to determine the activation energy (Ea) using the Arrhenius equation.

IV. Data Presentation for Kinetic Analysis

The quantitative data obtained from the kinetic experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Kinetic Data for the Formation of this compound

Temperature (°C)Initial [Reactant] (M)Initial [CH3I] (M)Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) (s)Activation Energy (Ea) (kJ/mol)
250.10.2To be determinedTo be determined\multirow{3}{*}{To be determined}
350.10.2To be determinedTo be determined
450.10.2To be determinedTo be determined

This guide provides a foundational framework for researchers and professionals in drug development to approach the kinetic analysis of this compound formation. By following the proposed methodologies, valuable data can be generated to optimize reaction conditions, improve yields, and scale up the synthesis of this important pharmaceutical intermediate.

Safety Operating Guide

Proper Disposal of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine as a hazardous chemical. The following procedures are based on general best practices for laboratory chemical waste disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations.

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling this compound, a comprehensive understanding of the proper disposal procedures is essential to ensure a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not found, information from structurally similar chemicals and general hazardous waste guidelines provide a framework for its safe disposal.

Hazard Profile and Precautionary Measures

Based on data for analogous brominated pyridine derivatives, this compound is anticipated to be harmful if swallowed and may cause skin and eye irritation.[1][2][3][4] Therefore, it must be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, and materials contaminated with it, must be managed through your institution's hazardous waste program.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), as hazardous waste.[7]

    • Segregate this waste stream from other chemical waste types to avoid incompatible mixtures.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.[8][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • The container must be kept securely closed except when adding waste.[9]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name: "this compound" and the approximate quantity or concentration.[5] Abbreviations are not permissible.[5]

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

    • The SAA should be located at or near the point of generation and away from sinks or drains.[9]

  • Disposal Request:

    • Once the container is nearly full (typically ¾ full) or has been accumulating for a set period (e.g., 150 days for laboratory waste), request a pickup from your institution's Environmental Health and Safety (EHS) department or designated hazardous waste management provider.[9]

Quantitative Disposal Guidelines

The following table summarizes key quantitative limits and specifications for the accumulation and disposal of hazardous chemical waste in a laboratory setting. These are general guidelines and may be superseded by your institution's specific policies.

ParameterGuidelineSource
Maximum Volume in SAA 25 gallons of total chemical waste[9]
Maximum Volume of Acutely Hazardous Waste 1 quart[9]
Container Fill Level for Pickup ¾ full[9]
Maximum Accumulation Time (Laboratory) 150 days[9]
Container Rinsing (for acutely hazardous waste) Triple rinse with a suitable solvent[7]

Experimental Protocols Referenced

The disposal procedures outlined are based on standard hazardous waste management protocols and do not stem from specific experimental research on this compound itself. The core principle is the isolation and proper disposal of the chemical through a licensed hazardous waste handler.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Hazard Assessment cluster_2 Waste Handling and Accumulation cluster_3 Final Disposal A Unused this compound or Contaminated Material B Consult SDS and Institutional Policy A->B C Treat as Hazardous Waste B->C D Segregate Waste C->D E Use Designated, Labeled, and Closed Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Container Full or Time Limit Reached? F->G H Request Pickup by EHS/Hazardous Waste Contractor G->H Yes I Continue Accumulation in SAA G->I No I->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, handling, and disposal information for this compound (CAS No: 37805-78-0). The following procedures are designed to ensure the safe management of this compound in a laboratory setting. Information has been compiled from safety data sheets of the compound and general guidelines for handling halogenated heterocyclic compounds.

Hazard Identification and Classification

This compound is classified with the following hazards.[1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.Protects against eye irritation or serious eye damage from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A flame-retardant lab coat and closed-toe shoes must be worn.Prevents skin contact, which can cause irritation.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.
Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible and in good working order.

2. Personal Protective Equipment (PPE) Donning:

  • Before handling the compound, don the prescribed PPE as detailed in the table above. Inspect gloves for any signs of degradation or perforation before use.

3. Weighing and Transfer:

  • Handle the solid compound carefully to avoid generating dust.

  • Use a dedicated, clean spatula and weighing vessel.

  • Close the container tightly immediately after use to prevent contamination and exposure.

4. In Case of Exposure:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

5. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid and liquid waste containing this compound in a designated, properly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed. As a brominated heterocyclic compound, it should be segregated with other halogenated organic waste.

2. Container Management:

  • Use chemically resistant containers that can be securely sealed.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Procedure:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualized Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose via EHS cleanup_segregate->cleanup_dispose emergency_spill Spill emergency_action Follow First-Aid Procedures emergency_spill->emergency_action emergency_exposure Personal Exposure emergency_exposure->emergency_action

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.